FM-381
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-[5-(3-cyclohexyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl)furan-2-yl]-N,N-dimethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-29(2)24(31)15(13-25)12-17-8-9-20(32-17)23-28-19-14-27-22-18(10-11-26-22)21(19)30(23)16-6-4-3-5-7-16/h8-12,14,16H,3-7H2,1-2H3,(H,26,27)/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMZWYLOARVASY-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=CC1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C(=C/C1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Covalent Reversible Inhibition Mechanism of FM-381
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action of FM-381, a potent and highly selective covalent reversible inhibitor of Janus kinase 3 (JAK3). The content herein is intended to furnish researchers and drug development professionals with a comprehensive understanding of its inhibitory mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Inhibition Mechanism: Reversible Covalency
This compound exerts its inhibitory effect on JAK3 through a sophisticated mechanism of covalent reversible inhibition . This mode of action combines the high potency and extended duration of action typical of covalent inhibitors with the improved safety profile of reversible binders.[1][2] The key to this mechanism lies in the chemical reactivity of this compound's electrophilic "warhead" and its interaction with a specific amino acid residue within the ATP-binding site of JAK3.
The molecule's cyano-acrylamide moiety is the reactive group responsible for forming a covalent bond.[3][4] This group acts as a Michael acceptor, where the β-carbon is susceptible to nucleophilic attack.[5][6] Within the JAK3 active site, this attack is carried out by the thiol group of a unique and strategically located cysteine residue at position 909 (Cys909) .[1][7]
The formation of the covalent bond between this compound and Cys909 is a thia-Michael addition reaction .[5] This reaction is illustrated below:
Caption: Reversible covalent bond formation between this compound and JAK3 Cys909.
The reversibility of this covalent bond is a critical feature of this compound's mechanism. The presence of the electron-withdrawing nitrile group on the α-carbon of the acrylamide (B121943) increases the acidity of the α-proton in the covalent adduct.[3][8] This facilitates a reverse β-elimination reaction , allowing the inhibitor to dissociate from the enzyme.[5] This dynamic equilibrium between bond formation (kon) and breakage (koff) contributes to the inhibitor's favorable pharmacological profile, minimizing the risk of permanent off-target modifications.[1][2]
Quantitative Analysis of this compound Inhibition
The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound against JAK Family Kinases
| Kinase | IC50 (nM) | IC50 (pM) | Selectivity over JAK3 |
| JAK3 | 0.154[9] | 127[3][7][10][11][12] | - |
| JAK1 | 52[9] | - | ~338-fold |
| JAK2 | 346[9] | - | ~2247-fold |
| TYK2 | 459[9] | - | ~2981-fold |
Table 2: Cellular Activity and Residence Time of this compound
| Parameter | Value | Cell Line/System |
| EC50 (BRET Assay) | 100 nM[9][11] | HeLa cells[2] |
| Residence Time | ~60 minutes[2][9] | Full-length JAK3 in BRET assay[9] |
Experimental Protocols
The characterization of this compound's inhibitory activity involves several key experimental methodologies. Detailed protocols for these assays are provided below.
Radiometric Kinase Assay (for IC50 determination)
This assay quantifies the enzymatic activity of the kinase by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate peptide.
Protocol:
-
Prepare Assay Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, DTT, and BSA.
-
Enzyme and Substrate Preparation: Dilute recombinant JAK kinase domain and a suitable substrate peptide (e.g., a poly(Glu, Tyr) peptide) in the assay buffer.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the kinase, substrate, and varying concentrations of this compound. Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Signal Detection: Transfer a portion of the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper). Wash the filters to remove unincorporated [γ-³³P]ATP. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Bioluminescence Resonance Energy Transfer (BRET) Assay (for cellular EC50 and residence time)
The NanoBRET™ assay is a live-cell assay that measures the engagement of an inhibitor with its target protein.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa) and transfect with a vector encoding a fusion of the target kinase (JAK3) and NanoLuc® luciferase.
-
Cell Plating: Seed the transfected cells into a 96-well plate.
-
Inhibitor Treatment: Add serial dilutions of this compound to the cells and incubate.
-
Tracer Addition: Add a fluorescently labeled tracer that binds to the kinase.
-
BRET Measurement: Add the NanoBRET™ substrate and measure the BRET signal (the ratio of tracer emission to luciferase emission) using a plate reader.
-
EC50 Determination: A decrease in the BRET signal indicates displacement of the tracer by the inhibitor. Plot the BRET ratio against the inhibitor concentration to determine the EC50.
-
Residence Time (Washout Experiment):
-
Treat cells with a high concentration of this compound to achieve target saturation.
-
Remove the inhibitor by washing the cells.
-
At various time points after washout, add the fluorescent tracer and measure the BRET signal.
-
The rate of signal recovery reflects the dissociation rate of the inhibitor, from which the residence time can be calculated.
-
Cellular STAT Phosphorylation Assay
This assay assesses the ability of this compound to inhibit the downstream signaling of the JAK-STAT pathway in a cellular context.
Protocol:
-
Cell Culture and Starvation: Culture immune cells (e.g., human CD4+ T cells) and serum-starve them to reduce basal signaling.[1]
-
Inhibitor Pre-incubation: Treat the cells with various concentrations of this compound or a DMSO control for a defined period (e.g., 1 hour).[1]
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the JAK3 pathway (e.g., IL-2 to induce STAT5 phosphorylation) for a short duration (e.g., 30 minutes).[1][11]
-
Cell Lysis: Lyse the cells to extract total protein.[1]
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Probe the membrane with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescence detection system.[1]
-
-
Data Analysis: Quantify the band intensities for pSTAT5 and total STAT5. Normalize the pSTAT5 signal to the total STAT5 signal to determine the extent of inhibition at different this compound concentrations.
Visualizing the Impact of this compound on the JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation.[11][13] JAK3 plays a pivotal role in signaling from common gamma chain (γc) cytokine receptors.
Caption: Inhibition of the JAK3-STAT5 signaling pathway by this compound.
Upon cytokine binding, the associated JAKs (in this case, JAK1 and JAK3) are activated and phosphorylate each other and the receptor. This creates docking sites for STAT proteins, which are then phosphorylated by the activated JAKs. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene transcription.[7][13] this compound selectively binds to and inhibits the kinase activity of JAK3, thereby blocking the phosphorylation of STAT5 and interrupting the downstream signaling cascade.[9][11]
Experimental Workflow for Characterizing a Covalent Reversible Inhibitor
The following diagram outlines a typical workflow for the discovery and characterization of a covalent reversible inhibitor like this compound.
Caption: A typical workflow for characterizing a covalent reversible inhibitor.
This comprehensive approach, from initial biochemical screening to in vivo evaluation, is essential for validating the mechanism of action and therapeutic potential of novel covalent reversible inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanoacrylamides - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. shutterstock.com [shutterstock.com]
- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
FM-381's Covalent Engagement of Cys909 in JAK3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling and play a pivotal role in the regulation of the immune system.[1][2] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[1][3] While the ATP-binding sites of JAK family members are highly conserved, posing a challenge for the development of selective inhibitors, JAK3 possesses a unique cysteine residue (Cys909) in a solvent-accessible region of its active site.[4][5] This feature has been exploited to design potent and selective covalent inhibitors.
FM-381 is a potent, covalent reversible inhibitor of JAK3 that specifically targets this unique Cys909 residue.[6][7] Its mechanism of action involves the formation of a covalent bond with the thiol group of Cys909, leading to highly selective inhibition of JAK3 over other JAK family members.[4][5] This technical guide provides an in-depth overview of the binding of this compound to Cys909 of JAK3, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological and experimental workflows.
Data Presentation
The following tables summarize the quantitative data characterizing the potency and selectivity of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Kinase | IC50 (pM) | Selectivity vs. JAK3 (fold) |
| JAK3 | 127[6] | - |
| JAK1 | 52,070 | 410[6] |
| JAK2 | 342,900 | 2700[6] |
| TYK2 | 457,200 | 3600[6] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value (nM) |
| NanoBRET Target Engagement | HEK293 | Apparent EC50 | 100[7] |
| IL-2 Stimulated pSTAT5 | Human CD4+ T Cells | EC50 | 100[7] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the binding of this compound to Cys909 of JAK3 are provided below.
Biochemical Kinase Assay (Z'-Lyte)
This assay is used to determine the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human JAK3 kinase domain
-
Z'-Lyte Kinase Assay Kit (specific for the kinase)
-
ATP
-
Test compound (e.g., this compound)
-
Assay plates (e.g., 384-well)
-
Plate reader capable of fluorescence measurement
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the assay plate, add the test compound, the kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km for the specific kinase.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and add the development reagent.
-
Incubate for another period (e.g., 60 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence on a plate reader.
-
Calculate the percent inhibition based on controls (no inhibitor and no enzyme).
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.[7]
NanoBRET™ Target Engagement Assay
This cellular assay measures the binding of a test compound to a target protein within intact cells.[6][8][9]
Materials:
-
HEK293 cells
-
Plasmid encoding JAK3-NanoLuc® fusion protein
-
Transfection reagent (e.g., FuGene HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Test compound (e.g., this compound)
-
White, opaque 96- or 384-well assay plates
-
Luminometer with 450 nm and 610 nm filters
Procedure:
-
Transfect HEK293 cells with the JAK3-NanoLuc® fusion vector and culture for 18-24 hours to allow for protein expression.[8]
-
Harvest and resuspend the cells in Opti-MEM.
-
Add the NanoBRET™ Tracer to the cells at a predetermined optimal concentration.
-
Dispense the cell-tracer mixture into the wells of the assay plate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.[6][8]
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Read the plate on a luminometer, measuring both the donor (450 nm) and acceptor (610 nm) emission signals.
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Determine the EC50 value by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.[6]
Western Blot for Phospho-STAT5 (pSTAT5) Inhibition
This assay assesses the functional consequence of JAK3 inhibition in a cellular context by measuring the phosphorylation of its downstream target, STAT5.
Materials:
-
Human CD4+ T cells
-
IL-2
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-pSTAT5, anti-total STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Isolate human CD4+ T cells from peripheral blood.
-
Pre-incubate the cells with various concentrations of the test compound or DMSO (vehicle control) for 1 hour.[6]
-
Stimulate the cells with IL-2 for 30 minutes to induce JAK3-mediated STAT5 phosphorylation.[6]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against pSTAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of pSTAT5 inhibition.
Mass Spectrometry for Covalent Adduct Confirmation
This technique provides direct evidence of the covalent bond formation between the inhibitor and the target protein.
Materials:
-
Purified JAK3 protein
-
Test compound (e.g., this compound)
-
Mass spectrometer (e.g., ESI-Q-TOF)
-
Liquid chromatography system
-
Digestion enzyme (e.g., trypsin) for bottom-up analysis
Procedure (Intact Protein Analysis - Top-Down):
-
Incubate the purified JAK3 protein with an excess of the test compound for a specified time (e.g., 30 minutes at 4°C).[7]
-
Remove the unbound inhibitor using a desalting column or size-exclusion chromatography.
-
Analyze the intact protein-inhibitor complex by LC-MS.
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the complex.
-
A mass increase corresponding to the molecular weight of the inhibitor confirms covalent binding.[10]
Procedure (Peptide Mapping - Bottom-Up):
-
After incubation of JAK3 with the inhibitor, denature, reduce, and alkylate the protein.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the JAK3 protein sequence to identify peptides.
-
Specifically look for a peptide containing Cys909 with a mass modification corresponding to the addition of the inhibitor.
-
The fragmentation pattern of the modified peptide in the MS/MS spectrum will confirm the exact site of covalent modification.
X-ray Crystallography
This method provides a high-resolution, three-dimensional structure of the protein-inhibitor complex, visually confirming the covalent bond and detailing the binding interactions.
Materials:
-
Highly pure and concentrated JAK3 kinase domain protein
-
Test compound (e.g., this compound)
-
Crystallization screens and reagents
-
X-ray diffraction equipment (synchrotron source preferred)
Procedure:
-
Co-express and purify the human JAK3 kinase domain.[7]
-
Incubate the purified protein with the test compound to form the covalent complex.
-
Screen for crystallization conditions using vapor diffusion (hanging drop or sitting drop) methods.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
Cryo-protect the crystals and collect X-ray diffraction data.
-
Process the diffraction data and solve the crystal structure by molecular replacement using a known JAK3 structure as a search model.
-
Refine the structure and model the inhibitor into the electron density map.
-
The resulting structure will show the covalent linkage between the inhibitor and the Cys909 residue.[7]
Mandatory Visualizations
JAK-STAT Signaling Pathway
References
- 1. JAK/STAT Pathway Mutations in T-ALL, Including the STAT5B N642H Mutation, are Sensitive to JAK1/JAK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carnabio.com [carnabio.com]
- 7. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 10. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Precision of a JAK3 Inhibitor: A Technical Guide to the Selectivity Profile of FM-381
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the selectivity profile of FM-381, a potent and reversible covalent inhibitor of Janus kinase 3 (JAK3). By targeting a unique cysteine residue (Cys909) in the gatekeeper position, this compound achieves remarkable selectivity within the JAK family and across the broader kinome.[1][2][3] This document details the quantitative measures of its inhibitory activity, the experimental protocols employed for its characterization, and visual representations of its mechanism and the signaling pathways it modulates.
Quantitative Selectivity Profile of this compound
The inhibitory potency and selectivity of this compound have been rigorously evaluated against its primary target, JAK3, other members of the JAK family, and a wide panel of kinases. The following tables summarize the key quantitative data, offering a clear comparison of its activity.
| Target | IC50 (nM) | Selectivity over JAK1 (fold) | Selectivity over JAK2 (fold) | Selectivity over TYK2 (fold) |
| JAK3 | 0.127 - 0.154 [1][2][3][4] | - | - | - |
| JAK1 | 52[4] | - | - | - |
| JAK2 | 346[4] | - | - | - |
| TYK2 | 459[4] | - | - | - |
| Kinase Panel Screening | Concentration | Observations |
| ProQinase 410 Kinase Panel | 100 nM | No significant off-target activity detected.[1][4] |
| ProQinase 410 Kinase Panel | 500 nM | Weak inhibition (residual activity below 50%) of 11 kinases observed.[2] |
| Other Off-Target Assessments | Target | IC50 (nM) |
| Bromodomain Panel (BRD4, BRPF, CECR, FALZ, TAF1, BRD9) | TAF1 | 500[1][2][3][4] |
| Other Kinases | BTK | >5000[4] |
| ITK | 1800[4] | |
| EGFR | >5000[4] |
Experimental Protocols
The characterization of this compound's selectivity profile involved a series of robust biochemical and cellular assays. The methodologies for these key experiments are detailed below.
Radiometric Kinase Assay (for IC50 Determination)
This assay quantifies the enzymatic activity of the target kinase by measuring the incorporation of a radiolabeled phosphate (B84403) from ATP onto a substrate.
-
Principle: The transfer of the γ-phosphate from [γ-³³P]ATP to a specific peptide substrate by the kinase is measured.
-
Procedure:
-
The kinase, substrate, and varying concentrations of this compound are incubated in a reaction buffer.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
After a defined incubation period, the reaction is stopped.
-
The phosphorylated substrate is separated from the free [γ-³³P]ATP, typically by capturing it on a filter membrane.
-
The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[1]
-
Kinase Panel Screening (ProQinase)
A broad kinase panel was utilized to assess the selectivity of this compound across the human kinome.
-
Principle: A radiometric assay, such as the FlashPlate™ platform, is used to measure the activity of a large number of kinases in the presence of a fixed concentration of the inhibitor.
-
Procedure:
-
This compound was tested at concentrations of 100 nM and 500 nM.[2]
-
Each kinase in the panel is assayed with its specific substrate and ATP.
-
The percentage of inhibition for each kinase is determined by comparing the activity in the presence of this compound to a control (DMSO).
-
Cellular Assays: Inhibition of STAT Phosphorylation in Human CD4+ T Cells
To confirm the on-target activity of this compound in a cellular context, its ability to block cytokine-induced STAT phosphorylation was assessed.
-
Principle: JAK kinases are essential for the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of cytokine receptor activation. This assay measures the level of phosphorylated STATs.
-
Procedure:
-
Human CD4+ T cells are isolated from peripheral blood.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Cells are then stimulated with a specific cytokine to activate the JAK-STAT pathway (e.g., IL-2 for JAK1/JAK3-dependent signaling).[2]
-
Cell lysates are prepared, and proteins are separated by polyacrylamide gel electrophoresis (PAGE).
-
Western blotting is performed using antibodies specific for phosphorylated STATs (e.g., pSTAT5) and total STATs to determine the extent of inhibition.[3]
-
Visualizing the Molecular Interactions and Pathways
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the signaling pathways it modulates.
References
FM-381: A Technical Guide to Cellular Potency and Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro and cellular activity of FM-381, a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3). All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate a clear understanding of the underlying mechanisms and methodologies.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of this compound.
Table 1: this compound IC50 Values against JAK Family Kinases
| Target | IC50 (nM) | Selectivity over JAK3 | Assay Type |
| JAK3 | 0.154 | - | Radiometric Assay |
| JAK1 | 63.1 | 410-fold | Radiometric Assay |
| JAK2 | 415.8 | 2700-fold | Radiometric Assay |
| TYK2 | 554.4 | 3600-fold | Radiometric Assay |
Data sourced from multiple references indicating slight variations in reported values; representative data are presented.
Table 2: this compound EC50 Values in Cellular Assays
| Cellular Context | EC50 (nM) | Assay Type |
| Target Engagement in HeLa cells | 100 | NanoBRET Assay |
| Inhibition of IL-2 stimulated pSTAT5 in human CD4+ T cells | 100 | Western Blot / Cytokine Stimulation Assay |
Signaling Pathway
This compound exerts its effect by inhibiting the JAK/STAT signaling pathway, which is crucial for immune cell development and function. Specifically, this compound targets JAK3, a kinase predominantly expressed in hematopoietic cells. Upon cytokine binding to its receptor, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. By inhibiting JAK3, this compound blocks the phosphorylation and subsequent activation of downstream STAT proteins, such as STAT5.
FM-381: A Technical Guide to a Potent and Selective Covalent Reversible JAK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FM-381 is a chemical probe distinguished as a potent and highly selective covalent reversible inhibitor of Janus kinase 3 (JAK3).[1] Its unique mechanism, targeting a specific cysteine residue (Cys909) in the ATP-binding site, confers exceptional selectivity over other members of the JAK family.[2] This high selectivity, combined with its profound inhibitory effects on JAK3-mediated signaling pathways, establishes this compound as a critical tool for investigating the biological functions of JAK3 and for the development of novel therapeutics targeting autoimmune diseases and certain cancers. This document provides a comprehensive overview of the chemical structure, properties, and experimental characterization of this compound.
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C₂₄H₂₄N₆O₂ and a molecular weight of 428.49 g/mol .[3]
IUPAC Name: (E)-2-cyano-3-(5-(1-cyclohexyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide[3]
SMILES Code: O=C(N(C)C)/C(C#N)=C/C(O1)=CC=C1C2=NC3=CN=C(NC=C4)C4=C3N2C5CCCCC5[3]
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₄N₆O₂ | [3][4] |
| Molecular Weight | 428.49 | [3] |
| CAS Number | 2226521-65-7 | [1][4] |
| Appearance | Solid powder | [3] |
| Purity | >99% by HPLC | [3] |
| Solubility | Soluble in DMSO | [3][4] |
| Storage | Room temperature for months, or -20°C for 3 years | [3] |
Mechanism of Action
This compound acts as a covalent reversible inhibitor of JAK3.[2] It selectively targets the unique cysteine residue at position 909 (Cys909) located at the gatekeeper position of the JAK3 kinase domain.[2] This covalent interaction is reversible, which can be advantageous in drug development. The inhibitor has been shown to induce a novel binding pocket by reorienting two conserved arginine residues (R953 and R911).[2]
Quantitative Potency and Selectivity
This compound demonstrates picomolar potency against JAK3 and remarkable selectivity over other JAK family members (JAK1, JAK2, and TYK2).
| Target | IC₅₀ (nM) | Selectivity vs. JAK3 | Source |
| JAK3 | 0.127 | - | [1] |
| JAK1 | 52 | 410-fold | [1][5] |
| JAK2 | 346 | 2700-fold | [1][5] |
| TYK2 | 459 | 3600-fold | [1][5] |
In a broader kinase screen against a panel of 410 kinases, this compound showed no significant off-target effects at a concentration of 100 nM.[1][5] At 500 nM, it exhibited moderate inhibition of only 11 other kinases.[1]
Cellular Activity
In cellular assays, this compound effectively inhibits JAK3 signaling. It displays an apparent EC₅₀ of 100 nM in a dose-dependent BRET (Bioluminescence Resonance Energy Transfer) assay.[1][2] Furthermore, this compound blocks the IL-2-stimulated (JAK3/JAK1 dependent) phosphorylation of STAT5 in human CD4+ T cells at a concentration of 100 nM.[1][2] Importantly, it does not affect the JAK3-independent IL-6-stimulated (JAK1/2/TYK dependent) phosphorylation of STAT3 in these cells at concentrations up to 1 µM, highlighting its in-cell selectivity.[1][2]
Experimental Protocols
CD4+ T Cell Cytokine Stimulation Assay
This assay is designed to assess the inhibitory effect of this compound on JAK3-mediated signaling in a cellular context.
Methodology:
-
Cell Isolation: CD4+ T cells are purified from peripheral blood mononuclear cells (PBMCs) obtained from human donors.[1][6]
-
Inhibitor Incubation: Equal numbers of the purified T cells are incubated for 1 hour with varying concentrations of this compound (e.g., 0, 10, 50, 100, 300 nM) or a DMSO vehicle control.[1][6]
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine for 30 minutes. For assessing JAK3-dependent signaling, IL-2 is used to stimulate STAT5 phosphorylation.[1][6] For a counterscreen to assess selectivity, IL-6 can be used to stimulate JAK3-independent STAT3 phosphorylation.[1]
-
Cell Lysis: Following stimulation, the cells are lysed to release their protein contents.[1][6]
-
Protein Analysis: The protein lysates are separated by polyacrylamide gel electrophoresis (PAGE) and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.[1][6]
-
Immunoblotting: The proteins of interest (e.g., phosphorylated STAT5, total STAT5) are detected using specific primary antibodies, followed by secondary antibodies conjugated to a detection system.[1][6]
-
Visualization: The protein bands are visualized using an infrared imaging system or other appropriate detection methods.[1][6]
Signaling Pathway and Experimental Workflow Visualizations
JAK3/STAT5 Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical JAK3/STAT5 signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of the JAK3/STAT5 signaling pathway by this compound.
Experimental Workflow for CD4+ T Cell Assay
The following diagram outlines the key steps in the CD4+ T cell cytokine stimulation assay.
References
The Selective JAK3 Inhibitor FM-381: A Technical Guide to its Foundational Research in Immunology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on FM-381, a potent and selective covalent reversible inhibitor of Janus Kinase 3 (JAK3). This document details its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to characterize its immunological effects.
Core Concepts: The Role of JAK3 in Immunology
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1] Upon cytokine binding to their cognate receptors, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] These STATs are then themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription.[2]
Unlike the other ubiquitously expressed JAK family members, JAK3 expression is primarily restricted to hematopoietic cells, where it is essential for the development and function of immune cells, particularly T cells and NK cells.[1][3] JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors, which is a shared component of the receptors for interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4] This restricted expression profile and critical role in immune signaling make JAK3 a compelling therapeutic target for autoimmune diseases and other inflammatory conditions, with the potential for fewer off-target effects compared to broader JAK inhibitors.[3] Loss-of-function mutations in JAK3 are the cause of a severe combined immunodeficiency (SCID) phenotype, highlighting its non-redundant role in the immune system.[3]
This compound: A Potent and Selective JAK3 Inhibitor
This compound is a chemical probe designed as a potent, selective, and covalent reversible inhibitor of JAK3.[5][6] Its mechanism of action involves targeting a unique cysteine residue (Cys909) located at the gatekeeper position of the JAK3 ATP-binding site.[5][7] This covalent but reversible interaction provides high potency and prolonged target engagement while minimizing the risk of permanent off-target modifications.[2][8][9][10][11]
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency of this compound against JAK Family Kinases
| Kinase | IC50 (nM) | Reference |
| JAK3 | 0.127 | [5][7] |
| JAK3 | 0.154 | [4][12] |
| JAK1 | - | |
| JAK2 | - | |
| TYK2 | - |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Slight variations in reported IC50 values can be attributed to different experimental conditions.
Table 2: Selectivity Profile of this compound
| Comparison | Selectivity Fold | Reference |
| JAK1 vs JAK3 | 410 | [5][6][12] |
| JAK2 vs JAK3 | 2700 | [5][6][12] |
| TYK2 vs JAK3 | 3600 | [5][6][12] |
Note: Selectivity is calculated as the ratio of IC50 values (IC50 of off-target kinase / IC50 of JAK3).
Table 3: Cellular Activity of this compound
| Assay | Cell Type | Parameter | Value | Reference |
| BRET Assay | Human CD4+ T cells | EC50 | 100 nM | [7][12] |
| IL-2 stimulated STAT5 Phosphorylation | Human CD4+ T cells | Inhibition | 100 nM | [7][12] |
| IL-6 stimulated STAT3 Phosphorylation | Human CD4+ T cells | No significant inhibition | up to 1 µM | [7][12] |
Note: EC50 represents the concentration of a drug that gives a half-maximal response.
Signaling Pathways and Experimental Workflows
JAK3-STAT5 Signaling Pathway in T-Cells
The following diagram illustrates the canonical JAK3-STAT5 signaling pathway initiated by IL-2 in T-cells.
Caption: IL-2 mediated JAK3-STAT5 signaling pathway in T-cells.
Mechanism of Action of this compound
This compound selectively inhibits the kinase activity of JAK3, thereby blocking the downstream signaling cascade.
Caption: Mechanism of this compound in blocking JAK3-mediated signaling.
Experimental Workflow: CD4+ T-Cell Cytokine Stimulation Assay
This workflow outlines the key steps in assessing the effect of this compound on cytokine-induced STAT5 phosphorylation in primary human CD4+ T-cells.
Caption: Workflow for assessing STAT5 phosphorylation in CD4+ T-cells.
Experimental Protocols
CD4+ T-Cell Cytokine Stimulation Assay
This protocol is adapted from methodologies used to characterize the cellular activity of this compound.[6][7]
Objective: To determine the effect of this compound on IL-2-induced STAT5 phosphorylation in primary human CD4+ T-cells.
Materials:
-
Ficoll-Paque
-
Human peripheral blood
-
CD4+ T-cell isolation kit
-
RPMI 1640 medium supplemented with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
Recombinant human IL-2
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Isolation of CD4+ T-cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD4+ T-cells from the PBMC population using a negative selection immunomagnetic cell separation kit according to the manufacturer's instructions.
-
Resuspend the purified CD4+ T-cells in complete RPMI 1640 medium.
-
-
Inhibitor Treatment:
-
Plate an equal number of CD4+ T-cells into a 96-well plate.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 300 nM) or DMSO as a vehicle control.
-
Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cytokine Stimulation:
-
Stimulate the cells with recombinant human IL-2 for 30 minutes at 37°C.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.
-
Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Substrate peptide
-
ATP (with radiolabeled γ-32P-ATP or using a fluorescence-based detection method)
-
Assay buffer
-
This compound
-
DMSO
-
Microplates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Assay Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare the kinase reaction mixture containing the specific JAK enzyme, substrate peptide, and assay buffer.
-
-
Inhibitor Incubation:
-
Add the diluted this compound or DMSO (control) to the wells of a microplate.
-
Add the kinase reaction mixture to each well.
-
Incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-32P-ATP or a suitable fluorescent probe).
-
Incubate the reaction for a specific time at 30°C.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
For radiometric assays, spot the reaction mixture onto a phosphocellulose filter paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescence-based assays, measure the fluorescence signal according to the specific assay kit instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound represents a significant tool for the study of JAK3-mediated immunology. Its high potency and selectivity, coupled with its reversible covalent mechanism of action, make it a valuable probe for dissecting the specific roles of JAK3 in various immune cell types and disease models. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working in the field of immunology and kinase inhibitor discovery. Further research into the in vivo efficacy and safety profile of this compound and its analogs will be crucial in translating these foundational findings into potential therapeutic applications for autoimmune and inflammatory diseases.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. This compound | Structural Genomics Consortium [thesgc.org]
Methodological & Application
Application Notes and Protocols for the Use of FM-381 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM-381 is a potent and selective, covalent reversible inhibitor of Janus kinase 3 (JAK3), a critical enzyme in cytokine signaling pathways, particularly in immune cells.[1][2] It targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, leading to the disruption of the JAK/STAT signaling cascade.[1][2] This pathway is integral to cellular processes such as immunity, cell division, and cell death. Dysregulation of JAK3 signaling is implicated in various autoimmune disorders and cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on JAK3 signaling and T-cell function.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Notes |
| Target | JAK3 | Covalent reversible inhibitor targeting Cys909.[1][2] |
| IC50 (JAK3) | 127 pM | In vitro biochemical assay.[1][2] |
| Selectivity | ~410-fold vs. JAK1~2700-fold vs. JAK2~3600-fold vs. TYK2 | High selectivity over other JAK family members.[1][2] |
| Cellular EC50 | ~100 nM | In a dose-dependent BRET assay.[1][2] |
| Recommended Cellular Concentration | 100 nM - 1 µM | Effective for blocking IL-2 stimulated STAT5 phosphorylation.[3] |
Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription. This compound specifically inhibits JAK3, thereby blocking the phosphorylation and activation of downstream STAT proteins, such as STAT5, in response to cytokines like IL-2.
Figure 1: JAK/STAT signaling pathway and inhibition by this compound.
Experimental Protocols
Inhibition of IL-2-induced STAT5 Phosphorylation in Jurkat Cells
This protocol details the methodology to assess the inhibitory effect of this compound on JAK3 activity by measuring the phosphorylation of its downstream target, STAT5, in response to IL-2 stimulation in Jurkat T-cells.
Materials:
-
Jurkat, Clone E6-1 (ATCC TIB-152)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Recombinant Human IL-2
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% w/v non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-STAT5
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture:
-
Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free RPMI-1640 to achieve final desired concentrations (e.g., 0, 10, 50, 100, 300 nM).
-
-
Cell Treatment and Stimulation:
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.
-
Figure 2: Experimental workflow for STAT5 phosphorylation assay.
T-Cell Proliferation Assay using CFSE
This assay measures the effect of this compound on the proliferation of T-cells in response to a mitogenic stimulus. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed among daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.
Materials:
-
Jurkat cells or isolated human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
This compound and DMSO
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
PBS
-
Flow cytometer
Protocol:
-
CFSE Staining:
-
Resuspend 1 x 10^7 cells in pre-warmed PBS.
-
Add CFSE to a final concentration of 2.5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Wash the cells twice with complete medium.
-
-
Cell Treatment and Stimulation:
-
Resuspend the CFSE-labeled cells in complete medium and seed them in a 96-well plate at 1 x 10^5 cells/well.
-
Add serial dilutions of this compound or DMSO to the wells.
-
Stimulate the cells with PHA (5 µg/mL) or anti-CD3/CD28 beads.
-
Incubate the plate for 4-5 days at 37°C with 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS.
-
Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data to determine the percentage of proliferating cells based on the dilution of the CFSE signal.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that can quantitatively measure the binding of a test compound to a target protein in live cells.
Materials:
-
HEK293 cells
-
JAK3-NanoLuc® Fusion Vector and a suitable fluorescent tracer
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent
-
This compound
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
96-well white assay plates
-
Luminometer with BRET detection capabilities
Protocol:
-
Transfection:
-
Transfect HEK293 cells with the JAK3-NanoLuc® Fusion Vector according to the manufacturer's protocol.
-
Culture the transfected cells for 24 hours.
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Seed the cells into a 96-well white assay plate.
-
Prepare serial dilutions of this compound.
-
-
Target Engagement Measurement:
-
Add the this compound dilutions to the cells and incubate for 2 hours at 37°C.[5]
-
Add the NanoBRET™ tracer to the wells.[5]
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.[5]
-
Immediately measure the BRET signal on a luminometer.[5]
-
Calculate the IC50 value by fitting the dose-response curve.[5]
-
Conclusion
The protocols outlined in these application notes provide a framework for researchers to investigate the cellular effects of this compound as a selective JAK3 inhibitor. The STAT5 phosphorylation assay directly measures the inhibition of the JAK3 signaling pathway, while the T-cell proliferation assay assesses the functional consequences of this inhibition. The NanoBRET™ assay offers a robust method for quantifying the direct engagement of this compound with its target in a live-cell context. Together, these experiments will enable a comprehensive characterization of this compound's activity in cell culture models.
References
Application Notes and Protocols for BRET Assay Using FM-381
These application notes provide a detailed protocol for utilizing the potent and selective JAK3 inhibitor, FM-381, in a Bioluminescence Resonance Energy Transfer (BRET) assay. This document is intended for researchers, scientists, and drug development professionals familiar with cell-based assays. The described NanoBRET™ Target Engagement Assay is designed to quantitatively assess the binding of this compound to JAK3 within living cells.
Introduction
This compound is a covalent reversible inhibitor of Janus kinase 3 (JAK3) that targets the unique Cys909 residue at the gatekeeper position.[1][2] Its high potency and selectivity make it a valuable chemical probe for studying JAK3 biology and a potential therapeutic agent. The NanoBRET™ assay is a proximity-based method that measures the energy transfer from a NanoLuc® luciferase donor to a fluorescent acceptor.[3][4] In the context of target engagement, the assay monitors the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a competing compound, such as this compound.[5][6] This allows for the quantitative determination of compound affinity and occupancy in live cells.[6]
This protocol outlines the necessary steps to measure the cellular target engagement of this compound with JAK3 using the NanoBRET™ Target Engagement Assay.
Signaling Pathway of JAK3 and Inhibition by this compound
The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their cognate receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[1] JAK3 is primarily expressed in hematopoietic cells and plays a crucial role in immune cell development and function.[1] this compound, by inhibiting JAK3, blocks the phosphorylation of downstream STAT proteins, such as STAT5, in response to cytokine stimulation (e.g., IL-2).[1][2]
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nordicbiolabs.se [nordicbiolabs.se]
- 4. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
Application Notes and Protocols for FM-381 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of FM-381, a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3), in various cellular assays. The information is intended to guide researchers in designing and executing experiments to investigate the cellular effects of this compound.
Mechanism of Action
This compound is a chemical probe that specifically targets JAK3 by forming a covalent bond with a unique cysteine residue (Cys909) in the kinase domain.[1] This targeted inhibition leads to the blockade of downstream signaling pathways, primarily the JAK/STAT pathway, which is crucial for cytokine signaling in immune cells. Understanding this mechanism is key to interpreting experimental results.
Signaling Pathway of JAK3 Inhibition by this compound
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Recommended Concentrations for Cellular Assays
The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. Based on available data, a general concentration range of 100 nM to 1 µM is recommended for most cellular applications.[2] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Summary of this compound Activity and Recommended Concentrations
| Parameter | Value | Cell Line/System | Reference |
| Recommended Cellular Concentration Range | 100 nM - 1 µM | General Use | [2] |
| IC50 (JAK3) | 127 pM | Biochemical Assay | [1][3][4] |
| Apparent EC50 (BRET assay) | 100 nM | Human CD4+ T Cells | [1][5] |
| Effective Concentration (STAT5 phosphorylation inhibition) | 100 nM | Human CD4+ T Cells | [1][5] |
| No effect on IL-6 stimulated STAT3 phosphorylation | up to 1 µM | Human CD4+ T Cells | [1][5] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT/XTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability and proliferation.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability upon this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTT (to a final concentration of 0.5 mg/mL) or XTT reagent according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
STAT5 Phosphorylation Assay in T-Cells
This protocol is designed to assess the specific inhibitory effect of this compound on JAK3-dependent signaling in T-cells.
Materials:
-
Human CD4+ T-Cells (or other relevant immune cells)
-
RPMI 1640 medium supplemented with 10% FBS
-
This compound
-
IL-2 (for JAK3/JAK1-dependent stimulation)
-
IL-6 (for JAK1/2/TYK-dependent stimulation, as a control)
-
Lysis buffer
-
Phospho-STAT5 and total STAT5 antibodies
-
Western blotting reagents and equipment
Protocol:
-
Isolate and culture human CD4+ T-cells.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO (vehicle control) for 1 hour.[1]
-
Stimulate the cells with IL-2 (e.g., 20 ng/mL) for 30 minutes to induce JAK3-dependent STAT5 phosphorylation.[1]
-
As a control for selectivity, treat a separate set of pre-incubated cells with IL-6 (e.g., 20 ng/mL) to induce JAK3-independent STAT3 phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Perform Western blotting to detect the levels of phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Analyze the band intensities to determine the effect of this compound on STAT5 phosphorylation. A significant decrease in p-STAT5 levels in IL-2 stimulated cells treated with this compound would indicate successful inhibition of the JAK3 pathway.
Selectivity Profile
This compound exhibits high selectivity for JAK3 over other JAK family members. This is a critical consideration for attributing observed cellular effects to the inhibition of JAK3.
Selectivity of this compound against JAK Family Kinases
| Kinase | Selectivity Fold vs. JAK3 | Reference |
| JAK1 | ~410-fold | [1][5] |
| JAK2 | ~2700-fold | [1][5] |
| TYK2 | ~3600-fold | [1][5] |
When used at concentrations below 500 nM, this compound shows minimal off-target activity against a broad panel of other kinases.[2][4]
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO.[4] Ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Covalent Inhibition: As a covalent inhibitor, the duration of action of this compound may be longer than that of non-covalent inhibitors. Consider this when designing time-course experiments.
-
Cell Type Specificity: The expression and importance of JAK3 vary across different cell types, being most prominent in hematopoietic cells.[5] The effects of this compound will be most pronounced in cells where the JAK3 pathway is active and essential for their function.
-
Negative Control: For rigorous studies, consider using an inactive analog of this compound as a negative control to ensure that the observed effects are due to specific target engagement.
By following these guidelines and protocols, researchers can effectively utilize this compound as a selective chemical probe to investigate the role of JAK3 in various cellular processes and disease models.
References
FM-381 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM-381 is a highly potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3).[1][2] It targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, leading to its inhibition.[3] This specificity provides a significant advantage for studying the precise roles of JAK3 in cellular signaling pathways, particularly the JAK/STAT pathway, which is crucial in immunology, inflammation, and oncology. These application notes provide detailed information on the solubility of this compound, its preparation for experimental use, and established protocols for both in vitro and in vivo studies.
Physicochemical and Solubility Data
This compound is a crystalline solid, typically appearing as a white to beige powder.[4][5] Its molecular formula is C₂₄H₂₄N₆O₂ and it has a molecular weight of 428.5 g/mol .[6]
Table 1: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| DMSO | 1 mg/mL | - | [6] |
| DMSO | 2 mg/mL | May require warming to fully dissolve. | [4][5] |
| DMSO | 20 mg/mL (46.67 mM) | Use fresh, moisture-free DMSO for best results. | [1] |
Preparation of this compound for Experiments
In Vitro Stock Solution Preparation
For most in vitro applications, this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO).
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.285 mg of this compound.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. If necessary, warm the solution slightly to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for up to one year or at -80°C for up to two years.[1]
In Vivo Formulation Preparation
Two different formulations are provided for in vivo administration. The choice of vehicle may depend on the specific experimental design and animal model.
Protocol 1: Formulation in a Vehicle Containing PEG300 and Tween80
This formulation is suitable for creating a working solution for administration.
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in fresh DMSO (e.g., 20 mg/mL).[1]
-
Vehicle Preparation (for a 1 mL working solution):
-
To 400 µL of PEG300, add 50 µL of the 20 mg/mL this compound stock solution in DMSO. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix again until clear.
-
Add 500 µL of sterile double-distilled water (ddH₂O) to bring the final volume to 1 mL.
-
-
Administration: The mixed solution should be used immediately for optimal results.[1]
Protocol 2: Formulation in Corn Oil
This provides a simpler alternative for administration.
-
Initial Dissolution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Final Formulation (for a 1 mL working solution):
-
Add 50 µL of the 1 mg/mL this compound stock solution to 950 µL of corn oil.
-
Mix thoroughly until evenly suspended.
-
-
Administration: This mixed solution should also be used immediately.[1]
Experimental Protocols
In Vitro Inhibition of IL-2-Stimulated STAT5 Phosphorylation in Human CD4+ T Cells
This protocol details a cellular assay to measure the inhibitory effect of this compound on JAK3 signaling.
Materials:
-
Human CD4+ T cells
-
This compound
-
DMSO (vehicle control)
-
Recombinant human IL-2
-
Cell lysis buffer
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Primary antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5
Procedure:
-
Cell Preparation: Purify human CD4+ T cells from peripheral blood mononuclear cells (PBMCs).
-
Compound Treatment: Incubate equal numbers of CD4+ T cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 300 nM) or DMSO as a vehicle control for 1 hour.[1]
-
Cytokine Stimulation: Stimulate the cells with recombinant human IL-2 for 30 minutes to induce JAK3-dependent STAT5 phosphorylation.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer.
-
Protein Analysis:
-
Separate the protein lysates via SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for p-STAT5 and total STAT5.
-
Use an appropriate secondary antibody and visualize the protein bands using an infrared imaging system or other suitable detection method.
-
-
Data Analysis: Quantify the band intensities for p-STAT5 and total STAT5. The ratio of p-STAT5 to total STAT5 will indicate the level of inhibition by this compound.
In Vivo Administration and Efficacy Studies
The following is a general guideline for in vivo studies. The optimal dose and administration route for this compound may vary depending on the animal model and the specific disease being studied. A pilot dose-response study is highly recommended.
General Protocol:
-
Animal Model: Utilize an appropriate animal model for the disease of interest (e.g., a model of autoimmune disease or T-cell malignancy).
-
Dosing Formulation: Prepare the this compound formulation for in vivo administration as described in section 3.2.
-
Administration:
-
Route: Oral gavage (p.o.) is a common route for similar small molecule inhibitors.[6] Intravenous (i.v.) administration can also be considered.
-
Dosage: Based on studies with related JAK3 inhibitors, a starting dose in the range of 10 mg/kg could be considered for initial efficacy studies in mouse models of inflammation.[2] For T-cell malignancy models, higher doses (e.g., up to 200 mg/kg) have been used with other JAK3 inhibitors.[6] It is crucial to perform a dose-ranging study to determine the optimal therapeutic dose with minimal toxicity.
-
-
Monitoring: Monitor the animals for therapeutic response and any signs of toxicity. The specific parameters to be monitored will depend on the disease model.
-
Pharmacokinetic and Pharmacodynamic Analysis: Collect blood and tissue samples at various time points to analyze the pharmacokinetic profile of this compound and to assess its effect on downstream signaling pathways (e.g., p-STAT5 levels in target tissues).
Visualizations
Signaling Pathway of this compound Action
The diagram below illustrates the canonical JAK3/STAT5 signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits JAK3, blocking STAT5 phosphorylation.
Experimental Workflow for In Vitro Screening
This diagram outlines a typical workflow for screening the efficacy of a kinase inhibitor like this compound in vitro.
Caption: Workflow for in vitro evaluation of this compound.
Logical Relationship for In Vivo Studies
The following diagram illustrates the logical progression of an in vivo study investigating this compound.
Caption: Logical flow for in vivo studies of this compound.
References
- 1. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing FM-381 for the Investigation of IL-2 Mediated Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (IL-2) is a critical cytokine that governs the proliferation, differentiation, and survival of T lymphocytes, playing a pivotal role in the immune response. Dysregulation of the IL-2 signaling pathway is implicated in various autoimmune diseases and cancer. The Janus kinase (JAK) family of tyrosine kinases, particularly JAK1 and JAK3, are central to transducing the IL-2 signal from its receptor to downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[1][2][3] Understanding the intricacies of this pathway is crucial for the development of novel therapeutics.
FM-381 is a potent, selective, and covalent reversible inhibitor of JAK3.[1][4][5][6][7] Its high selectivity for JAK3 over other JAK family members makes it an invaluable chemical probe for dissecting the specific role of JAK3 in IL-2-mediated signaling events. This application note provides detailed protocols and data for utilizing this compound to study IL-2 signaling, aiding researchers in immunology and drug development.
Data Presentation
This compound exhibits exceptional potency and selectivity for JAK3, as demonstrated by in vitro kinase assays and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][4][5][6][7]
| Kinase | IC50 (nM) | Selectivity vs. JAK3 |
| JAK3 | 0.127 - 0.154 | - |
| JAK1 | ~52 | ~410-fold |
| JAK2 | ~343 | ~2700-fold |
| TYK2 | ~457 | ~3600-fold |
Table 2: Cellular Activity of this compound [1][4][6]
| Assay | Cell Type | Parameter | Value |
| NanoBRET Target Engagement | HeLa cells | Apparent EC50 | 100 nM |
| IL-2 Stimulated pSTAT5 | Human CD4+ T cells | Effective Concentration | 100 nM |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: IL-2 signaling pathway and the inhibitory action of this compound on JAK3.
Caption: Experimental workflow for studying the effect of this compound on IL-2 signaling.
Caption: Logic of using this compound in autoimmune disease drug development.
Experimental Protocols
Protocol: Inhibition of IL-2-mediated STAT5 Phosphorylation in Human CD4+ T cells by this compound
This protocol details the steps to assess the inhibitory effect of this compound on the IL-2-induced phosphorylation of STAT5 in primary human CD4+ T cells.
Materials:
-
Ficoll-Paque™ PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human CD4+ T Cell Isolation Kit
-
Recombinant Human IL-2
-
This compound (and inactive control FM-479, optional)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-STAT5, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for Western blot detection
Procedure:
-
Isolation of Human CD4+ T cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's instructions.
-
Isolate CD4+ T cells from the PBMC population using a negative selection human CD4+ T cell isolation kit following the manufacturer's protocol.
-
Resuspend the purified CD4+ T cells in complete RPMI 1640 medium.
-
Assess cell purity and viability using flow cytometry.
-
-
Cell Treatment:
-
Seed the purified CD4+ T cells in a multi-well plate at a density of 1 x 10^6 cells/well.
-
Prepare stock solutions of this compound in DMSO. Dilute the stock solution in complete RPMI 1640 medium to achieve final desired concentrations (e.g., 0, 10, 50, 100, 300 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-incubate the cells with the different concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C in a 5% CO2 incubator.[4]
-
-
IL-2 Stimulation:
-
Following the pre-incubation period, stimulate the cells with recombinant human IL-2 at a final concentration of 20 ng/mL for 30 minutes at 37°C.[4] Include an unstimulated control well (no IL-2).
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellets with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatants and determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT5 and β-actin as loading controls.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-STAT5, total STAT5, and β-actin.
-
Normalize the phospho-STAT5 signal to the total STAT5 and β-actin signals.
-
Plot the normalized phospho-STAT5 levels against the concentration of this compound to determine the dose-dependent inhibition.
-
Conclusion
This compound is a powerful and selective tool for elucidating the role of JAK3 in IL-2-mediated signaling. Its utility in inhibiting STAT5 phosphorylation in a dose-dependent manner in primary human CD4+ T cells provides a robust system for studying the downstream consequences of JAK3 inhibition. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this compound in their investigations into immunology and for the development of targeted therapies for a range of immune-related disorders.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application of FM-381 in Primary T Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM-381 is a potent, selective, and reversible covalent inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for T cell development, proliferation, and function.[1] Its high selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) makes it a valuable tool for dissecting the specific roles of JAK3 signaling in T cell biology and for exploring its therapeutic potential in T cell-mediated pathologies.[1] These application notes provide detailed protocols for the use of this compound in primary T cell culture to study its effects on T cell activation, proliferation, and signaling.
Mechanism of Action
This compound targets the ATP-binding site of JAK3. It forms a reversible covalent bond with a unique cysteine residue (Cys909) located at the gatekeeper position of the kinase domain.[1] This interaction leads to a prolonged target residence time and potent inhibition of JAK3 kinase activity.[1]
In T cells, JAK3 is predominantly associated with the common gamma chain (γc), a shared receptor subunit for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] Upon cytokine binding, JAK3 is activated and, in concert with JAK1, phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5 in the case of IL-2.[1][2] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes crucial for T cell survival, proliferation, and differentiation. By inhibiting JAK3, this compound effectively blocks this signaling cascade.
Signaling Pathway
Quantitative Data
| Parameter | Value | Notes | Reference |
| JAK3 IC50 | 0.154 nM | In vitro kinase assay. | [1] |
| Selectivity vs. JAK1 | 410-fold | [1] | |
| Selectivity vs. JAK2 | 2700-fold | [1] | |
| Selectivity vs. TYK2 | 3600-fold | [1] | |
| Cellular EC50 | 100 nM | BRET assay for blocking IL-2 stimulated STAT5 phosphorylation in human CD4+ T cells. | [1] |
| Target Residence Time (T1/2) | ~60 min | In cells, due to reversible covalent interaction. | [1] |
Experimental Protocols
Protocol 1: Isolation of Primary Human T Cells from Peripheral Blood
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) followed by negative selection to enrich for T cells.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Human T cell enrichment kit (negative selection)
-
Centrifuge
-
Sterile tubes and pipettes
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat containing PBMCs at the plasma-Ficoll interface.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in the appropriate buffer provided with the T cell enrichment kit.
-
Follow the manufacturer's instructions for negative selection of T cells. This typically involves incubating the cells with an antibody cocktail that labels non-T cells, followed by removal of these labeled cells using magnetic beads.
-
Collect the enriched T cell population. Assess purity using flow cytometry by staining for CD3.
-
Resuspend the purified T cells in complete RPMI medium (RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin).
Protocol 2: T Cell Activation and Treatment with this compound
This protocol details the activation of primary T cells and subsequent treatment with this compound to assess its impact on T cell function.
Materials:
-
Purified primary T cells
-
Complete RPMI medium
-
Human CD3/CD28 T cell activator (e.g., Dynabeads or plate-bound antibodies)
-
Recombinant human IL-2
-
This compound (dissolved in DMSO)
-
96-well flat-bottom culture plates
Procedure:
-
Adjust the concentration of purified T cells to 1 x 106 cells/mL in complete RPMI medium.
-
Activate the T cells by adding CD3/CD28 T cell activator according to the manufacturer's instructions.
-
Seed 100 µL of the cell suspension (1 x 105 cells) into the wells of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI medium. A suggested starting concentration range is 1 nM to 1 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 100 µL of the this compound dilutions (or vehicle control) to the appropriate wells.
-
For experiments investigating cytokine-driven proliferation, add a final concentration of 10-20 ng/mL of recombinant human IL-2.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 24-72 hours).
Protocol 3: Assessment of T Cell Proliferation
T cell proliferation can be measured using various methods, including CFSE dilution or incorporation of nucleoside analogs like BrdU or EdU.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Flow cytometer
-
Proliferation assay kit (e.g., BrdU or EdU)
Procedure (CFSE Dilution Assay):
-
Prior to activation, label the purified T cells with CFSE according to the manufacturer's protocol.
-
Proceed with T cell activation and this compound treatment as described in Protocol 2.
-
After 72 hours of incubation, harvest the cells.
-
Wash the cells with PBS containing 2% FBS.
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Experimental Workflow
Expected Outcomes and Troubleshooting
-
Inhibition of Proliferation: this compound is expected to inhibit T cell proliferation in a dose-dependent manner, particularly in response to γc-chain cytokines like IL-2 and IL-7. The IC50 for proliferation inhibition should be in the nanomolar range.
-
Reduced STAT5 Phosphorylation: Treatment with this compound should lead to a significant reduction in IL-2-induced STAT5 phosphorylation. This can be assessed by Western blotting or intracellular flow cytometry using an antibody specific for phosphorylated STAT5.
-
Troubleshooting:
-
High Cell Death: High concentrations of this compound or DMSO may induce cytotoxicity. Ensure the final DMSO concentration is low and perform a dose-response curve to determine the optimal non-toxic concentration of this compound.
-
Variability in T Cell Response: Primary T cells from different donors can exhibit significant variability. It is recommended to use cells from multiple donors to ensure the reproducibility of the results.
-
Inefficient Activation: Ensure that the T cell activation reagents are potent and used at the recommended concentrations. Inadequate activation will result in low proliferation and may mask the inhibitory effects of this compound.
-
References
Application Notes and Protocols for FM-381 in In Vitro Immunology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM-381 is a potent, selective, and covalent reversible inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development, proliferation, and function.[1][2] Its high selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) makes it a valuable chemical probe for dissecting the specific roles of JAK3 in immune cell biology.[1][2] These application notes provide detailed protocols for utilizing this compound in fundamental in vitro immunology studies to investigate its effects on immune cell signaling, activation, and function.
This compound exerts its inhibitory effect by targeting a unique cysteine residue (Cys909) within the ATP-binding site of JAK3.[1][2] This interaction blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, which is crucial for signaling from cytokines that use the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Assay Type | IC50 | Reference |
| JAK3 | Radiometric Assay | 127 pM | [1][4] |
| JAK3 | Radiometric Assay | 0.154 nM | [2][5] |
| JAK3 | Radiometric Assay | 12 ± 1 nM | [6] |
Table 2: Selectivity of this compound Against JAK Family Kinases
| Kinase | Selectivity (fold vs. JAK3) | Reference |
| JAK1 | 410 | [1][2] |
| JAK2 | 2700 | [1][2] |
| TYK2 | 3600 | [1][2] |
Table 3: Cellular Activity of this compound
| Assay | Cell Type | Parameter | Value | Reference |
| NanoBRET Assay | HeLa cells | Apparent EC50 | 100 nM | [2] |
| STAT5 Phosphorylation (IL-2 stimulated) | Human CD4+ T cells | Effective Inhibitory Concentration | 100 nM | [1][2] |
| STAT3 Phosphorylation (IL-6 stimulated) | Human CD4+ T cells | No inhibition up to | 1 µM | [1][2] |
Note: For specific JAK3 inhibition in cellular assays, a concentration range of 100-300 nM is recommended. The inactive control compound, FM-479, which has no activity on JAK3 or other kinases, can be used at similar concentrations.[2][4]
Signaling Pathway
The primary signaling cascade inhibited by this compound is the JAK3-STAT5 pathway, which is activated by common gamma chain (γc) cytokines like IL-2.
Experimental Protocols
The following are detailed protocols for assessing the impact of this compound on key immunological functions in vitro.
Protocol 1: Inhibition of IL-2-Induced STAT5 Phosphorylation in Human T Cells
This protocol details the procedure to measure the inhibitory effect of this compound on JAK3's downstream signaling target, STAT5, in primary human T cells using flow cytometry.
Workflow Diagram:
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, Penicillin/Streptomycin
-
This compound (and FM-479 negative control) dissolved in DMSO
-
Recombinant Human IL-2
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% Methanol)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-human CD4, anti-human pSTAT5 (pY694)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cytokine Starvation: To reduce basal STAT5 phosphorylation, culture the T cells for 2 days in complete RPMI medium without any exogenous cytokines.[7]
-
Plating: Resuspend cells at 1 x 10^6 cells/mL in pre-warmed RPMI medium. Plate 100 µL of cell suspension per well in a 96-well U-bottom plate.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound and the negative control FM-479. Add the compounds to the cells at desired final concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Add recombinant human IL-2 to a final concentration of 100 ng/mL to the appropriate wells. Leave some wells unstimulated as a negative control. Incubate for 15 minutes at 37°C.[8][9]
-
Fixation: Stop the stimulation by adding 1 mL of Fixation Buffer. Incubate for 10 minutes at room temperature.
-
Permeabilization: Centrifuge cells, discard the supernatant, and resuspend the pellet in ice-cold 90% Methanol. Incubate on ice for 30 minutes.[7]
-
Staining: Wash cells twice with Flow Cytometry Staining Buffer. Resuspend the cell pellet in 100 µL of staining buffer containing the anti-CD4 and anti-pSTAT5 antibodies. Incubate for 30-60 minutes at room temperature in the dark.
-
Acquisition: Wash cells once and resuspend in 300 µL of staining buffer. Acquire events on a flow cytometer.
-
Analysis: Gate on the CD4+ T cell population and quantify the Median Fluorescence Intensity (MFI) of the pSTAT5 signal. Compare the MFI between vehicle-treated, this compound-treated, and unstimulated cells.
Protocol 2: T-Cell Activation and Proliferation Assay
This protocol assesses the effect of this compound on T-cell activation and proliferation, key events downstream of JAK3 signaling.
Workflow Diagram:
Materials:
-
Purified human CD4+ or CD8+ T cells
-
RPMI-1640 medium (supplemented as above)
-
This compound and vehicle control (DMSO)
-
Anti-CD3/CD28 T-cell activation beads (e.g., Dynabeads™)
-
Cell proliferation dye (e.g., CFSE)
-
96-well flat-bottom plates
-
ELISA kit for human IL-2
-
Flow cytometer
Procedure:
-
Cell Preparation and Labeling: Isolate T cells from PBMCs. Label the T cells with a proliferation dye like CFSE according to the manufacturer's protocol. This dye is diluted with each cell division, allowing for tracking of proliferation.
-
Plating: Resuspend the labeled T cells at 1 x 10^6 cells/mL in complete RPMI. Plate 1 x 10^5 cells (100 µL) per well in a 96-well flat-bottom plate.
-
Inhibitor Addition: Add this compound or vehicle control at desired concentrations.
-
Stimulation: Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio to stimulate T-cell activation.[10] Include unstimulated control wells.
-
Incubation: Culture the cells for 3 to 5 days at 37°C, 5% CO2.
-
Harvesting: After incubation, gently resuspend the cells.
-
For Cytokine Analysis: Centrifuge the plate and collect the supernatant. Store at -80°C until analysis.
-
For Proliferation Analysis: Harvest the cells for flow cytometry.
-
-
Analysis:
-
Cytokine Secretion: Measure the concentration of IL-2 (a key cytokine produced by activated T cells) in the collected supernatants using an ELISA kit.
-
Proliferation: Stain cells with a viability dye and analyze by flow cytometry. Gate on live, single cells and measure the dilution of the CFSE fluorescence to determine the extent of cell division.
-
Protocol 3: Inhibition of LPS-Induced Cytokine Production in PBMCs
This protocol is designed to evaluate the immunomodulatory effects of this compound on innate immune cells within a mixed PBMC population, specifically on the production of pro-inflammatory (TNF-α) and anti-inflammatory (IL-10) cytokines following lipopolysaccharide (LPS) stimulation.
Workflow Diagram:
Materials:
-
Human PBMCs
-
RPMI-1640 medium (supplemented as above)
-
This compound and vehicle control (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well flat-bottom plates
-
ELISA or Cytometric Bead Array (CBA) kits for human TNF-α and IL-10
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood.
-
Plating: Resuspend cells in complete RPMI medium and adjust the concentration to 5 x 10^6 cells/mL. Plate 100 µL (5 x 10^5 cells) into each well of a 96-well plate.[11]
-
Inhibitor Addition: Add this compound or vehicle control at desired concentrations.
-
Stimulation: Add LPS to a final concentration of 50 ng/mL to the appropriate wells.[6] Include unstimulated control wells.
-
Incubation: Culture the cells for 24-30 hours at 37°C, 5% CO2.[11]
-
Supernatant Collection: Centrifuge the plates to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Measurement: Quantify the concentrations of TNF-α and IL-10 in the supernatants using ELISA or CBA kits according to the manufacturer's instructions. Analyze the data to determine if this compound alters the IL-10/TNF-α ratio.[6]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polarizing Macrophages In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. mdpi.com [mdpi.com]
- 10. Physiological Activation of Human T Cells | Thermo Fisher Scientific - IN [thermofisher.com]
- 11. Sensitive detection of lipopolysaccharides by monitoring of interleukin-10 secretion from human PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing FM-381 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM-381 is a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3), targeting a unique cysteine residue (Cys909) in the ATP-binding pocket.[1][2][3] JAK3 is a critical enzyme in the JAK/STAT signaling pathway, which is essential for the development and function of immune cells.[4] Dysregulation of the JAK3 signaling pathway is implicated in various autoimmune diseases and cancers, making it a compelling therapeutic target.
These application notes provide a detailed protocol for assessing the target engagement of this compound with JAK3 in a cellular context. Three distinct and complementary methods are described: a direct binding assay (NanoBRET™ Target Engagement Assay), a thermal stability shift assay (Cellular Thermal Shift Assay - CETSA), and a downstream signaling pathway inhibition assay (Western Blot for phospho-STAT5).
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a benchmark for experimental outcomes.
Table 1: In Vitro Potency and Selectivity of this compound [1][2][5][6]
| Target | IC50 (nM) | Assay Type |
| JAK3 | 0.127 | Radiometric |
| JAK1 | 52 | Radiometric |
| JAK2 | 346 | Radiometric |
| TYK2 | 459 | Radiometric |
Table 2: Cellular Target Engagement and Pathway Inhibition of this compound [1][2][3]
| Assay | Cell Line | Parameter | Value (nM) |
| NanoBRET™ Target Engagement | HEK293 | EC50 | 100 |
| pSTAT5 Inhibition (IL-2 stimulated) | Human CD4+ T-cells | IC50 | ~100 |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental approaches to measure its target engagement, the following diagrams are provided.
Caption: IL-2 Receptor-JAK3-STAT5 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflows for Assessing this compound Target Engagement.
Experimental Protocols
NanoBRET™ Target Engagement Assay
This assay directly measures the binding of this compound to JAK3 in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged JAK3 and a fluorescent tracer that binds to the same target.[7]
Materials:
-
HEK293 cells
-
JAK3-NanoLuc® Fusion Vector (e.g., from Promega)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer and Nano-Glo® Substrate (e.g., from Promega)
-
White, tissue-culture treated 96-well plates
-
This compound
Protocol:
-
Transfection:
-
Co-transfect HEK293 cells with the JAK3-NanoLuc® Fusion Vector and a carrier DNA according to the manufacturer's protocol.
-
Culture the cells for 18-24 hours to allow for expression of the fusion protein.[8]
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM® at a concentration of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.[9]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the this compound dilutions to the wells.
-
Add the NanoBRET™ tracer to the wells at a final concentration determined by prior optimization (typically near its EC50).
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.[10]
-
-
Signal Detection:
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the EC50.
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of JAK3 upon this compound binding.[11][12]
Materials:
-
Human T-cell line (e.g., Jurkat)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermocycler
-
Anti-JAK3 antibody and appropriate secondary antibody
-
Western blot reagents
Protocol:
-
Cell Treatment:
-
Plate Jurkat cells and treat with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 42°C to 60°C).[13] Include an unheated control.
-
-
Cell Lysis and Lysate Clarification:
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample and normalize.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against JAK3, followed by an HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Quantify the band intensities for JAK3 at each temperature for both this compound and vehicle-treated samples.
-
Plot the percentage of soluble JAK3 (normalized to the unheated control) against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Western Blot for Phospho-STAT5 Inhibition
This assay measures the functional consequence of JAK3 inhibition by quantifying the phosphorylation of its downstream substrate, STAT5.[1][2]
Materials:
-
Human CD4+ T-cells
-
RPMI 1640 medium with 10% FBS
-
This compound
-
Recombinant human IL-2
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Western blot reagents
Protocol:
-
Cell Culture and Treatment:
-
Isolate human CD4+ T-cells from peripheral blood mononuclear cells (PBMCs).
-
Incubate the cells with serial dilutions of this compound or vehicle (DMSO) for 1 hour at 37°C.[1]
-
-
Cytokine Stimulation:
-
Stimulate the cells with recombinant human IL-2 (e.g., 50 ng/mL) for 30 minutes at 37°C to induce STAT5 phosphorylation.[1]
-
-
Protein Lysate Preparation:
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with anti-phospho-STAT5 antibody (e.g., 1:1000 dilution) overnight at 4°C.[14]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[14]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an anti-total STAT5 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-STAT5 and total STAT5.
-
Normalize the phospho-STAT5 signal to the total STAT5 signal.
-
Plot the normalized phospho-STAT5 signal against the logarithm of the this compound concentration and fit the data to determine the IC50.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Essential biphasic role for JAK3 catalytic activity in IL-2 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 6. caymanchem.com [caymanchem.com]
- 7. promega.es [promega.es]
- 8. eubopen.org [eubopen.org]
- 9. promega.com [promega.com]
- 10. carnabio.com [carnabio.com]
- 11. annualreviews.org [annualreviews.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. ptglab.com [ptglab.com]
Application Notes and Protocols for the Use of FM-381 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM-381 is a highly potent and selective, reversible covalent inhibitor of Janus kinase 3 (JAK3)[1][2][3][4]. It targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, providing it with remarkable selectivity over other members of the JAK family (JAK1, JAK2, and TYK2)[2]. The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling[1][3]. Specifically, JAK3 is predominantly expressed in hematopoietic cells and is essential for the development and function of lymphocytes. Its restricted expression pattern makes it an attractive therapeutic target for autoimmune diseases and certain types of cancer. These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to determine its inhibitory activity and selectivity.
Mechanism of Action
This compound functions as a reversible covalent inhibitor. This mechanism involves two steps: first, the inhibitor reversibly binds to the target enzyme, and second, a covalent bond is formed between the inhibitor and a specific amino acid residue on the enzyme[5][6]. In the case of this compound, it forms a reversible covalent bond with the thiol group of the Cys909 residue within the ATP-binding pocket of JAK3[2]. This covalent modification enhances its potency and contributes to its high selectivity.
Data Presentation
The inhibitory activity of this compound against various kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Kinase | IC50 (nM) | Assay Type | Reference |
| JAK3 | 0.127 | Biochemical Assay | [1][3] |
| JAK3 | 0.154 | Radiometric Assay | [7][8] |
| JAK1 | 52 | Radiometric Assay | [7] |
| JAK2 | 346 | Radiometric Assay | [7] |
| TYK2 | 459 | Radiometric Assay | [7] |
| BTK | >5000 | Radiometric Assay | [7] |
| ITK | 1800 | Radiometric Assay | [7] |
| EGFR | >5000 | Radiometric Assay | [7] |
Signaling Pathway
The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription[4][7][9].
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting FM-381 solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with FM-381 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a highly potent and selective, covalent reversible inhibitor of Janus kinase 3 (JAK3).[1][2][3] Its high selectivity makes it a valuable tool for studying the specific roles of JAK3 in signaling pathways, particularly the JAK/STAT pathway, which is crucial in the immune system.[4][5] this compound targets a unique cysteine residue (Cys909) in JAK3.[1][4]
Summary of this compound Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₄N₆O₂ | [6] |
| Molecular Weight | 428.49 g/mol | [2][7] |
| Appearance | White to beige powder/crystalline solid | [6][7] |
| Purity | ≥98% (HPLC) | [6][7] |
| Storage Temperature | 2-8°C | [7] |
Inhibitory Activity:
| Target | IC₅₀ | Selectivity vs. JAK3 | Source(s) |
| JAK3 | 127 pM | - | [1][3][6] |
| JAK1 | 52 nM | ~410-fold | [1] |
| JAK2 | 346 nM | ~2700-fold | [1] |
| TYK2 | 459 nM | ~3600-fold | [1] |
Q2: I'm observing precipitation when I add this compound to my aqueous buffer. Why is this happening?
This compound is a hydrophobic molecule, which is common for small molecule kinase inhibitors. This inherent low aqueous solubility means it will readily precipitate out of solution when transferred from an organic solvent like DMSO into an aqueous buffer if the final concentration of the organic solvent is too low or the final concentration of this compound is too high.
Q3: How should I prepare a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[2][6][7] It is advisable to prepare a high-concentration stock solution (e.g., 1-2 mg/mL) in DMSO, which can then be diluted to the final working concentration in your aqueous buffer.
Q4: What is the best way to dilute my this compound DMSO stock into an aqueous buffer to avoid precipitation?
To minimize precipitation when diluting your DMSO stock solution into an aqueous buffer, it is crucial to add the stock solution to the buffer in a way that promotes rapid mixing. It is generally recommended to keep the final DMSO concentration in your working solution below 1%, although this can be system-dependent.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock to the aqueous buffer.
This is a common issue due to the hydrophobic nature of this compound. Below is a troubleshooting workflow to address this problem.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 2 mg/mL stock, add 500 µL of DMSO to 1 mg of this compound).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be required to fully dissolve the compound.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Caption: Workflow for preparing an this compound stock solution.
Protocol 2: Preparation of Aqueous Working Solution
-
Materials:
-
This compound DMSO stock solution
-
Pre-warmed aqueous experimental buffer
-
-
Procedure:
-
Warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution drop-wise. This rapid mixing is critical to prevent localized high concentrations of this compound that can lead to precipitation.
-
Continue to vortex for an additional 30 seconds after adding the stock solution.
-
Visually inspect the solution for any signs of precipitation. If the solution is hazy or contains visible particles, the concentration may be too high for the buffer conditions.
-
Use the freshly prepared working solution immediately for your experiments.
-
Signaling Pathway
This compound is a selective inhibitor of JAK3, which plays a key role in the JAK/STAT signaling pathway. This pathway is activated by cytokines and is essential for immune cell function.
Caption: The inhibitory action of this compound on the JAK/STAT pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ChemGood [chemgood.com]
- 3. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound ≥98% (HPLC) | 2226521-65-7 [sigmaaldrich.com]
potential off-target effects of FM-381 at high concentrations
Welcome to the Technical Support Center for FM-381. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments, with a particular focus on potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a chemical probe that acts as a potent and selective covalent reversible inhibitor of JAK3, a member of the Janus kinase family of cytoplasmic tyrosine kinases.[1] It targets a unique cysteine residue (Cys909) in the gatekeeper position of JAK3.[1] The expression of JAK3 is primarily restricted to the hematopoietic system, where it plays a crucial role in immune cell development and function.
Q2: How selective is this compound for JAK3?
A2: this compound exhibits high selectivity for JAK3 over other members of the JAK family. Its inhibitory concentration (IC50) for JAK3 is approximately 127 pM.[1] It is about 410-fold more selective for JAK3 than for JAK1, 2,700-fold over JAK2, and 3,600-fold over TYK2.[1]
Q3: Are there known off-target effects for this compound?
A3: At a concentration of 100 nM, this compound is highly selective for JAK3 and shows no significant activity against a panel of 410 other kinases.[1] However, at a higher concentration of 500 nM, this compound has been observed to moderately inhibit 11 other kinases, with residual activities below 50%.[1] It has been found to be inactive against a panel of frequently hit bromodomains (BRD4, BRPF, CECR, FALZ, TAF1, BRD9).[1]
Q4: What are the 11 kinases that are moderately inhibited by this compound at 500 nM?
A4: The primary publication describing the selectivity of this compound states that 11 kinases are moderately inhibited at a concentration of 500 nM. However, the specific identities of these 11 kinases are not explicitly listed in the main text or publicly available supplementary information of the key research articles. Therefore, users should be aware of potential off-target activities when using this compound at concentrations approaching or exceeding 500 nM.
Q5: What is the recommended concentration of this compound for cellular assays?
A5: For cellular assays, a concentration of 100 nM is recommended to maintain high selectivity for JAK3.[2] In human CD4+ T cells, this compound has been shown to block IL-2-stimulated (JAK3/JAK1 dependent) STAT5 phosphorylation at 100 nM, while not affecting JAK3-independent IL-6-stimulated (JAK1/2/TYK dependent) STAT3 signaling at concentrations up to 1 µM.[1]
Troubleshooting Guide: Potential Off-Target Effects of this compound at High Concentrations
Researchers using this compound at concentrations significantly above 100 nM may encounter unexpected results due to off-target effects. This guide provides steps to identify and mitigate these potential issues.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected Phenotype or Cellular Response | Off-target kinase inhibition: At concentrations of 500 nM or higher, this compound may inhibit other kinases, leading to unforeseen biological consequences. | 1. Confirm On-Target Engagement: Use a primary antibody specific to phosphorylated STAT5 (pSTAT5) to confirm that the JAK3 pathway is being inhibited at the concentrations used. 2. Dose-Response Curve: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect. 3. Use a Structurally Unrelated JAK3 Inhibitor: Compare the phenotype observed with this compound to that of a different, structurally unrelated JAK3 inhibitor. If the phenotype is consistent, it is more likely to be an on-target effect. 4. Rescue Experiment: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the suspected off-target kinase. |
| Cellular Toxicity | High concentration of this compound or solvent (DMSO): High concentrations of any small molecule inhibitor or its solvent can induce cellular stress and toxicity, which may be independent of its intended target. | 1. Determine IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your specific cell line. 2. Minimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5% (v/v), as higher concentrations can be toxic. 3. Include Vehicle Control: Always include a vehicle-only (DMSO) control in your experiments to account for any solvent-induced effects. |
| Inconsistent Results | Compound Instability or Degradation: Small molecule inhibitors can be unstable in cell culture media over long incubation periods. | 1. Minimize Incubation Time: If possible, design experiments with shorter incubation times. 2. Replenish Inhibitor: For longer experiments, consider replenishing the media with fresh this compound at regular intervals. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases
| Kinase | IC50 (pM) | Selectivity vs. JAK3 |
| JAK3 | 127 | 1-fold |
| JAK1 | 52,000 | 410-fold |
| JAK2 | 346,000 | 2,700-fold |
| TYK2 | 459,000 | 3,600-fold |
Data compiled from MedchemExpress.[1]
Table 2: Kinome-wide Selectivity of this compound
| Concentration | Number of Kinases Tested | Off-Target Inhibition |
| 100 nM | 410 | No significant inhibition |
| 500 nM | 410 | Moderate inhibition of 11 kinases (residual activity <50%) |
Data compiled from MedchemExpress.[1]
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
This protocol is a generalized method for determining the in vitro potency of this compound against JAK3.
Materials:
-
Recombinant human JAK3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (as required for the specific assay, e.g., 10 µM)
-
[γ-33P]ATP
-
Substrate peptide (e.g., a poly(Glu, Tyr) peptide)
-
This compound serial dilutions
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant JAK3 enzyme, and the substrate peptide.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-33P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cellular Assay for STAT5 Phosphorylation in Human CD4+ T Cells
This protocol describes a method to assess the cellular activity of this compound by measuring the inhibition of IL-2-induced STAT5 phosphorylation.
Materials:
-
Isolated human CD4+ T cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant human IL-2
-
This compound serial dilutions
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibody against phospho-STAT5 (pY694)
-
Primary antibody against total STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Culture isolated human CD4+ T cells in RPMI-1640 medium.
-
Pre-incubate the cells with serial dilutions of this compound or vehicle control (DMSO) for 1 hour at 37°C.
-
Stimulate the cells with recombinant human IL-2 (e.g., 100 ng/mL) for 15-30 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT5 and total STAT5.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the phospho-STAT5 signal to the total STAT5 signal.
Visualizations
Caption: Simplified JAK3-STAT5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing STAT5 phosphorylation in response to this compound treatment.
References
optimizing FM-381 concentration to avoid cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel kinase inhibitor, FM-381, to minimize cytotoxicity while achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Serine/Threonine kinase AKT (also known as Protein Kinase B). By blocking the phosphorylation of AKT, this compound effectively downregulates a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and other diseases. This inhibition can lead to decreased cell proliferation, survival, and growth.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial experiments, we recommend a starting concentration range of 10 nM to 10 µM. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay. We advise performing a preliminary cytotoxicity assay to establish the cytotoxic concentration 50 (CC50) and an efficacy assay to determine the half-maximal inhibitory concentration (IC50) for target inhibition.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in sterile DMSO. This stock solution should be stored at -20°C or -80°C and protected from light. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: Is this compound expected to be cytotoxic?
A4: Yes, as an inhibitor of the pro-survival AKT pathway, this compound is expected to induce cytotoxicity, particularly in cancer cell lines that are dependent on this pathway. The degree of cytotoxicity is dose-dependent. The goal of optimization is to find a therapeutic window where the desired inhibitory effect is achieved with minimal off-target or excessive cytotoxicity.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed even at low concentrations of this compound.
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Possible Cause 1: High sensitivity of the cell line. Some cell lines are exquisitely sensitive to the inhibition of the PI3K/AKT pathway.
-
Solution: Perform a more granular dose-response experiment using a lower concentration range (e.g., 0.1 nM to 1 µM) to identify a non-toxic effective concentration.
-
-
Possible Cause 2: Solvent toxicity. The final concentration of DMSO in the cell culture may be too high.
-
Solution: Ensure the final DMSO concentration is below 0.1%. Prepare intermediate dilutions of your stock solution in culture medium to achieve this. Always include a vehicle control (medium with the same final DMSO concentration as your highest this compound dose) in your experiments.
-
-
Possible Cause 3: Contamination of the compound or culture.
-
Solution: Use fresh, validated cell stocks. Prepare a fresh stock solution of this compound from the original powder.
-
Issue 2: Inconsistent results between experiments.
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Possible Cause 1: Variability in cell health and density. Cell confluence and passage number can significantly impact experimental outcomes.
-
Solution: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. Use cells from a consistent passage number range for all related experiments.
-
-
Possible Cause 2: Degradation of this compound. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.
-
Solution: Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability.
-
-
Possible Cause 3: Inaccurate pipetting.
-
Solution: Ensure your pipettes are calibrated. Use low-retention pipette tips for preparing serial dilutions of the compound.
-
Issue 3: No significant inhibition of the AKT pathway is observed.
-
Possible Cause 1: Insufficient concentration. The concentrations used may be below the IC50 for your specific cell line.
-
Solution: Increase the concentration range of this compound in your experiment. Confirm the IC50 with a dose-response curve and a direct measure of pathway inhibition, such as a Western blot for phosphorylated AKT (p-AKT).
-
-
Possible Cause 2: The cell line is not dependent on the PI3K/AKT pathway. The chosen cell line may have alternative compensatory signaling pathways activated.
-
Solution: Characterize the baseline activity of the PI3K/AKT pathway in your cell line (e.g., by checking basal p-AKT levels). Consider using a cell line known to be sensitive to AKT inhibition as a positive control.
-
-
Possible Cause 3: Assay timing. The time point chosen for analysis may be too early or too late to observe the effect.
-
Solution: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal time point for observing AKT inhibition and downstream effects.
-
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on the MCF-7 breast cancer cell line after a 48-hour treatment period.
| Metric | Description | Value |
| IC50 (p-AKT) | Concentration of this compound that inhibits AKT phosphorylation (Ser473) by 50%. | 150 nM |
| GI50 (Growth) | Concentration of this compound that inhibits cell growth by 50%. | 250 nM |
| CC50 (Viability) | Concentration of this compound that reduces cell viability by 50%. | 1.2 µM |
| Therapeutic Window | A calculated ratio (CC50 / GI50) indicating the selectivity for growth inhibition over general cytotoxicity. | 4.8 |
Data are representative and may vary based on the cell line, assay conditions, and exposure time.
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be converted into formazan (B1609692) crystals by living cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) and normalize the results to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the CC50 value.
Protocol 2: Western Blot for p-AKT Inhibition
This protocol verifies the on-target effect of this compound by measuring the phosphorylation level of AKT.
-
Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or ß-actin).
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to determine the extent of inhibition.
Visualizations
Technical Support Center: Assessing the Cell Permeability of FM-381
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the cell permeability of FM-381, a potent and selective JAK3 inhibitor.
I. This compound: Key Characteristics
This compound is a covalent reversible inhibitor of Janus kinase 3 (JAK3), targeting the unique cysteine residue Cys909.[1][2] It is a valuable tool for studying JAK3-mediated signaling pathways. Understanding its cell permeability is crucial for interpreting in vitro experimental results and predicting its in vivo behavior.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₄N₆O₂ | [3][4][5] |
| Molecular Weight | 428.49 g/mol | [4][5] |
| Solubility | Soluble in DMSO | [3][4] |
| Mechanism of Action | Covalent reversible inhibitor of JAK3 | [1][2] |
II. Frequently Asked Questions (FAQs)
Q1: What is the expected cell permeability of this compound based on its physicochemical properties?
Q2: Which in vitro assays are recommended for determining the cell permeability of this compound?
A2: Several in vitro methods can be used to assess the cell permeability of this compound. The choice of assay depends on the specific research question and required throughput.
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive membrane permeability.[6][7] It is a good initial screening tool.
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Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[8][9] It provides information on both passive permeability and active transport mechanisms (efflux and uptake).
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Madin-Darby Canine Kidney (MDCK) Permeability Assay: This assay utilizes a kidney epithelial cell line and is often used to predict blood-brain barrier penetration and to identify substrates of efflux transporters like P-glycoprotein (P-gp).[10][11][12]
Q3: How does the covalent binding of this compound to JAK3 affect the interpretation of cell permeability assays?
A3: The covalent, albeit reversible, binding of this compound to intracellular JAK3 could potentially act as a "sink," trapping the compound inside the cell. This might lead to an underestimation of the apical-to-basolateral permeability in assays like the Caco-2 or MDCK assays, as the compound that enters the cell may be retained. It is important to consider this intracellular target engagement when analyzing the results.
III. Troubleshooting Guides
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Permeability (Papp) Value | 1. Poor solubility of this compound in the assay buffer. 2. Instability of this compound in the assay buffer. 3. Issues with the artificial membrane integrity. | 1. Ensure complete dissolution of this compound in the donor solution. The use of a co-solvent like DMSO (typically at <1%) is common. 2. Assess the stability of this compound in the assay buffer over the experiment's duration using LC-MS. 3. Include a high-permeability control compound to validate the assay setup. |
| High Variability in Papp Values | 1. Inconsistent coating of the lipid on the filter plate. 2. Pipetting errors. 3. Evaporation from wells. | 1. Ensure a uniform and consistent application of the lipid solution to each well. 2. Use calibrated pipettes and consistent technique. 3. Keep the plate covered during incubation and maintain a humid environment. |
B. Caco-2 and MDCK Permeability Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Apical-to-Basolateral (A-B) Permeability | 1. Low intrinsic passive permeability of this compound. 2. this compound is a substrate for efflux transporters (e.g., P-gp, BCRP) expressed on the apical membrane. 3. Poor solubility or instability in the transport buffer. 4. Intracellular trapping due to covalent binding to JAK3. | 1. Consider the physicochemical properties of this compound. A PAMPA assay can help confirm low passive permeability. 2. Perform a bi-directional assay (A-B and B-A) to determine the efflux ratio. An efflux ratio >2 suggests active efflux.[13] Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to confirm. 3. Check solubility and stability as in the PAMPA troubleshooting. 4. This is an inherent property. Consider using cell lines with varying JAK3 expression levels if available. |
| High Efflux Ratio (Papp B-A / Papp A-B > 2) | 1. this compound is a substrate for one or more apically located efflux transporters. | 1. Conduct the assay in the presence of specific efflux transporter inhibitors (e.g., verapamil, fumitremorgin C) to identify the transporter(s) involved. A significant reduction in the efflux ratio in the presence of an inhibitor is indicative of its involvement.[13] |
| Poor Monolayer Integrity (Low TEER values or high flux of Lucifer Yellow) | 1. Cells not fully differentiated. 2. Cytotoxicity of this compound at the tested concentration. 3. Improper cell seeding or culture conditions. | 1. Ensure Caco-2 cells are cultured for at least 21 days to allow for proper differentiation.[8] 2. Determine the cytotoxicity of this compound on the cell line using an MTT or similar assay and use a non-toxic concentration for the permeability experiment. 3. Optimize cell seeding density and ensure proper maintenance of cell cultures. |
| Low Mass Balance/Recovery | 1. Compound binding to the plate or filter. 2. Metabolism of this compound by the cells. 3. Compound instability in the assay buffer. | 1. Use low-binding plates. Analyze the amount of compound remaining in the donor and acceptor compartments and in the cell lysate to calculate mass balance. 2. Analyze cell lysates and receiver media for metabolites using LC-MS/MS. 3. Assess compound stability in the assay buffer over the course of the experiment. |
IV. Experimental Protocols
A. PAMPA Protocol
-
Prepare Solutions:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare the donor solution by diluting the this compound stock in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration. The final DMSO concentration should be low (e.g., <1%).
-
Prepare the acceptor solution (buffer without the compound).
-
-
Coat the PAMPA Plate:
-
Coat the filter membrane of the donor plate with a lipid solution (e.g., 1-2% lecithin (B1663433) in dodecane).
-
-
Assemble the PAMPA "Sandwich":
-
Add the acceptor solution to the acceptor plate.
-
Add the donor solution containing this compound to the coated donor plate.
-
Carefully place the donor plate onto the acceptor plate.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours), often with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculate Permeability:
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
-
B. Caco-2/MDCK Bidirectional Permeability Assay Protocol
-
Cell Culture:
-
Seed Caco-2 or MDCK cells onto permeable Transwell® inserts and culture until a confluent monolayer is formed. For Caco-2 cells, this typically requires 21 days of culture to allow for differentiation.[8]
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers to ensure their integrity. Only use monolayers with TEER values above a pre-determined threshold.
-
-
Assay Preparation:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and allow them to equilibrate.
-
-
Transport Experiment:
-
Apical-to-Basolateral (A-B) Transport: Add the transport buffer containing this compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral-to-Apical (B-A) Transport: In a separate set of wells, add the transport buffer containing this compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation:
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
-
Sampling and Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp values for both the A-B and B-A directions.
-
Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
-
V. Visualizations
Caption: General workflow for assessing this compound cell permeability.
Caption: Troubleshooting logic for low this compound permeability.
Caption: Simplified JAK3/STAT5 signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. ChemGood [chemgood.com]
- 5. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 8. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. MDCK Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Lot-to-Lot Variability of FM-381
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the lot-to-lot variability of FM-381, a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3). By implementing the quality control measures and troubleshooting strategies outlined below, users can ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the JAK3 enzyme. It forms a reversible covalent bond with a unique cysteine residue (Cys909) in the ATP-binding site of JAK3.[1][2][3] This covalent interaction leads to potent and highly selective inhibition of JAK3 over other members of the JAK family (JAK1, JAK2, and TYK2).[1][2][3] The inhibition of JAK3 blocks downstream signaling pathways, such as the JAK-STAT pathway, which are crucial for immune cell function.[2]
Q2: What are the potential sources of lot-to-lot variability with this compound?
A2: Lot-to-lot variability of this compound can arise from several factors during its synthesis and handling:
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Purity: The presence of impurities, such as starting materials, byproducts, or degradation products, can affect the compound's activity and lead to off-target effects.
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Potency: Variations in the inhibitory activity of different batches can occur. For a covalent inhibitor like this compound, this is best measured by the rate of inactivation (k_inact/K_i), not just the IC50 value.[1][4]
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Solubility: Inconsistent solubility can impact the effective concentration in your experiments.
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Stability: Degradation of the compound over time due to improper storage or handling can lead to a loss of activity.
Q3: I am observing inconsistent results in my cell-based assays with a new lot of this compound. What should I do first?
A3: The first step is to perform a set of quality control checks on the new lot of this compound to compare it with a previously validated lot. This should include assessing the purity, identity, and potency of the new batch. Refer to the troubleshooting guide and experimental protocols below for detailed instructions. It is also highly recommended to use the inactive control compound, FM-479, to confirm that the observed effects are due to JAK3 inhibition.[2][5]
Q4: How should I properly store and handle this compound to minimize degradation?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced or no activity of a new lot | 1. Lower potency of the new lot. 2. Degradation of the compound. 3. Inaccurate concentration of the stock solution. | 1. Determine the k_inact/K_i of the new lot and compare it to the previous lot. 2. Check the purity of the new lot by HPLC. 3. Verify the concentration of your stock solution using a spectrophotometer or an analytical standard. |
| Increased off-target effects | 1. Presence of active impurities in the new lot. | 1. Analyze the purity of the new lot by HPLC and mass spectrometry to identify any potential impurities. 2. Compare the selectivity profile of the new lot against other kinases with a previous lot. |
| Inconsistent results within the same lot | 1. Instability of the compound in your experimental media. 2. Repeated freeze-thaw cycles of the stock solution. | 1. Perform a stability study of this compound in your specific assay buffer. 2. Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles. |
| Precipitation of the compound in solution | 1. Poor solubility of the compound in the chosen solvent or buffer. | 1. Test the solubility in different solvents. 2. Use sonication or gentle warming to aid dissolution, but be cautious of potential degradation. |
Quality Control Experimental Protocols
To ensure the consistency of your results, it is crucial to perform quality control experiments on each new lot of this compound.
Purity and Identity Verification
Objective: To confirm the purity and chemical identity of the this compound lot.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method with two mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid).
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Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
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The purity is determined by the percentage of the area of the main peak relative to the total peak area. A purity of ≥95% is generally recommended.
-
-
Mass Spectrometry (MS):
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Infuse the this compound solution directly into the mass spectrometer or couple the HPLC to the mass spectrometer (LC-MS).
-
Acquire the mass spectrum in positive ion mode.
-
Confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of this compound.
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Potency Determination (k_inact/K_i)
Objective: To determine the rate of covalent bond formation and the initial binding affinity, which together define the potency of a covalent inhibitor.
Methodology:
-
Experimental Setup:
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Recombinant active JAK3 enzyme.
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A suitable substrate and ATP.
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A detection system to measure kinase activity (e.g., ADP-Glo™, LanthaScreen™).
-
-
Procedure:
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Pre-incubate the JAK3 enzyme with various concentrations of this compound for different time intervals.
-
Initiate the kinase reaction by adding the substrate and ATP.
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Measure the reaction rate at each inhibitor concentration and pre-incubation time.
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Plot the observed rate constant (k_obs) of inactivation against the inhibitor concentration.
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The slope of this plot will give the second-order rate constant, k_inact/K_i.
-
-
Data Analysis: The data should be fitted to the appropriate kinetic model for covalent inhibitors to determine the k_inact and K_i values.
Cellular Activity Validation
Objective: To confirm the on-target activity of this compound in a cellular context.
Methodology:
-
Western Blot for Phospho-STAT5:
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Use a cell line that expresses JAK3 and responds to IL-2 stimulation (e.g., human T-cells).
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Pre-treat the cells with different concentrations of the new lot of this compound and a reference lot.
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Stimulate the cells with IL-2 to activate the JAK3-STAT5 pathway.
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Lyse the cells and perform a Western blot analysis using antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5.
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Compare the dose-dependent inhibition of p-STAT5 by the new and reference lots of this compound.
-
Data Presentation
Table 1: Example Quality Control Data for Two Lots of this compound
| Parameter | Lot A | Lot B | Acceptance Criteria |
| Purity (HPLC, %) | 98.5 | 96.2 | ≥ 95% |
| Identity (MS, [M+H]⁺) | Confirmed | Confirmed | Matches expected m/z |
| Potency (k_inact/K_i, M⁻¹s⁻¹) | 1.2 x 10⁵ | 1.1 x 10⁵ | Within ± 2-fold of reference |
| Cellular IC50 (p-STAT5, nM) | 55 | 62 | Within ± 3-fold of reference |
Visualizations
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Quality control workflow for a new lot of this compound.
References
- 1. biokin.com [biokin.com]
- 2. ijsr.net [ijsr.net]
- 3. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 4. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of new pyrrolopyrimidine-based inhibitors of Janus kinase 3 (JAK3) [pubmed.ncbi.nlm.nih.gov]
stability of FM-381 in DMSO stock solution over time
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of FM-381 when prepared as a stock solution in dimethyl sulfoxide (B87167) (DMSO). Adherence to proper storage and handling protocols is critical for ensuring the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder should be stored under specific conditions to ensure its long-term stability. Suppliers generally recommend storing the compound at either 2-8°C or -20°C.[1][2] For extended storage, -20°C in a dry and dark environment is preferable, with a reported shelf life of at least one to four years.[2][3]
Q2: How should I prepare and store a DMSO stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in anhydrous (water-free) DMSO. The reported solubility varies, with concentrations of 1 mg/mL, 2 mg/mL (with warming), and 8.33 mg/mL (with sonication) being achievable.[1][2][3] Once dissolved, it is crucial to aliquot the stock solution into smaller, single-use volumes and store them in tightly sealed vials to minimize exposure to moisture and air.
Q3: What is the recommended storage temperature and expected stability for this compound DMSO stock solutions?
A3: The stability of this compound in DMSO is temperature-dependent. For short-term storage, 4°C is acceptable for up to two weeks to a month.[3][4] For long-term storage, -80°C is strongly recommended, which can preserve the solution's integrity for up to six months.[4]
Troubleshooting Guide
Issue: I am observing inconsistent or lower-than-expected activity with my this compound in experiments.
This could be related to the degradation of your this compound stock solution. Here are some potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Water Contamination | DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. Water can lead to the hydrolysis of susceptible compounds. Always use anhydrous DMSO and handle it in a low-humidity environment. Aliquot stock solutions to minimize the number of times the main vial is opened. |
| Improper Storage Temperature | Storing the DMSO stock at room temperature or 4°C for extended periods can accelerate degradation. For long-term storage, always use -80°C. |
| Repeated Freeze-Thaw Cycles | While many compounds are stable through multiple freeze-thaw cycles, it is a potential risk for degradation or precipitation. Aliquoting your stock solution into single-use vials is the best practice to avoid this. |
| Oxidation | Exposure to air can lead to the oxidation of the compound. While less common than water-induced degradation, it is advisable to minimize the headspace in your storage vials and ensure they are tightly sealed. |
| Precipitation | If the compound has precipitated out of solution after thawing, ensure it is fully redissolved by vortexing or gentle warming before use. Visually inspect the solution for any particulates. |
Data Summary: Storage Recommendations for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | 2-8°C | Short-term |
| Solid Powder | -20°C | ≥ 1-4 years[2][3] |
| DMSO Stock Solution | 4°C | 2 weeks - 1 month[3][4] |
| DMSO Stock Solution | -80°C | 6 months[4] |
Experimental Protocol: Assessing the Stability of this compound in DMSO
This protocol outlines a method to empirically determine the stability of your this compound DMSO stock solution over time.
Objective: To quantify the purity of an this compound DMSO stock solution at various time points and storage conditions.
Materials:
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This compound powder
-
Anhydrous DMSO
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
-80°C freezer, 4°C refrigerator, and room temperature bench space
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Microcentrifuge tubes or HPLC vials
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a known concentration (e.g., 10 mM).
-
Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.
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Aliquot the stock solution into multiple small, tightly sealed vials.
-
-
Time-Zero Analysis (T=0):
-
Immediately after preparation, take one aliquot for immediate analysis.
-
Dilute the stock solution to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Record the peak area and retention time of the main this compound peak. This will serve as your baseline.
-
-
Storage and Sampling:
-
Store the remaining aliquots under the desired conditions to be tested (e.g., -80°C, 4°C, room temperature).
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
-
HPLC Analysis:
-
For each time point, thaw the aliquot (if frozen) and bring it to room temperature.
-
Prepare the sample for HPLC analysis as done for the T=0 sample.
-
Analyze the sample using the same HPLC method as the T=0 analysis.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak at each time point to the T=0 peak area.
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
Caption: Key factors influencing the degradation of this compound in DMSO.
References
minimizing non-specific binding of FM-381 in assays
Welcome to the technical support center for FM-381. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and minimize non-specific binding when using this potent and selective covalent reversible inhibitor of JAK3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective chemical probe that acts as a covalent reversible inhibitor of Janus kinase 3 (JAK3).[1][2][3][4] It specifically targets a unique cysteine residue (Cys909) located at the gatekeeper position of the JAK3 active site.[1] This covalent interaction is reversible, allowing for a prolonged duration of action while still enabling dissociation from the target.[1][5]
Q2: How selective is this compound?
A2: this compound exhibits high selectivity for JAK3 over other members of the JAK family. It is approximately 410-fold more selective for JAK3 than for JAK1, 2700-fold more selective than for JAK2, and 3600-fold more selective than for TYK2.[2][3][4] Kinome-wide screening has shown that at a concentration of 100 nM, this compound has minimal off-target effects.[2][6] However, at higher concentrations (e.g., 500 nM), some moderate inhibition of other kinases may occur.[2][3]
Q3: Is there a negative control available for this compound?
A3: Yes, a structurally related compound, FM-479, is available and can be used as a negative control in experiments.[1] This compound lacks the reactive group necessary for covalent modification, allowing researchers to distinguish between specific covalent effects and non-specific or off-target interactions.
Troubleshooting Guides
This section provides detailed guidance on how to address common issues related to non-specific binding in various assays.
High Background in Western Blotting
High background in Western blotting can obscure the specific signal of your target protein. The following steps provide a systematic approach to troubleshooting this issue.
Q: I am observing high background on my Western blot when using this compound. What steps can I take to reduce it?
A: High background can arise from several factors. Follow this troubleshooting workflow to identify and resolve the issue:
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Optimize Blocking Conditions:
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Choice of Blocking Agent: The most common blocking agents are non-fat dry milk and bovine serum albumin (BSA). For general use, 5% non-fat dry milk in Tris-buffered saline with Tween-20 (TBST) is a good starting point.[7][8][9][10] However, if you are detecting a phosphorylated protein, it is recommended to use 3-5% BSA in TBST, as milk contains phosphoproteins (like casein) that can lead to non-specific binding of phospho-specific antibodies.[8][10]
-
Blocking Duration and Temperature: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[9][10]
-
-
Adjust Antibody Concentrations:
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Primary Antibody: High concentrations of the primary antibody are a common cause of non-specific bands and high background. Titrate your primary antibody to determine the optimal concentration that provides a strong specific signal with minimal background.[8][9][10]
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Secondary Antibody: Similarly, titrate your secondary antibody. You can also perform a control experiment where you incubate the blot with only the secondary antibody to check for non-specific binding.[9][10]
-
-
Optimize Washing Steps:
-
Increase Wash Duration and Volume: Increase the number and duration of washes after primary and secondary antibody incubations. For example, perform three to five washes of 5-10 minutes each with a sufficient volume of TBST to fully submerge the membrane.[8][9][11]
-
Detergent Concentration: The concentration of Tween-20 in your wash buffer can be increased to 0.1-0.2% to help reduce non-specific interactions.[8][11]
-
-
Review Sample Preparation:
-
Protein Load: Loading too much protein can lead to high background. Aim for a total protein load of 20-30 µg per lane as a starting point.[7]
-
Lysis Buffer: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation, which can sometimes contribute to non-specific bands.[7]
-
High Background in Immunofluorescence (IF)
High background in immunofluorescence can make it difficult to distinguish the specific localization of your target. The following Q&A addresses this issue.
Q: I'm observing high background staining in my immunofluorescence experiment with this compound. How can I resolve this?
A: Similar to Western blotting, high background in IF can be caused by several factors. Here is a guide to help you troubleshoot:
-
Optimize Fixation and Permeabilization:
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Fixation: The choice of fixative can impact background. 4% paraformaldehyde is a common choice. Ensure the fixation time is optimized (typically 10-15 minutes at room temperature).[12][13] Over-fixation can sometimes lead to increased background.
-
Permeabilization: A permeabilization step is necessary for intracellular targets. Triton X-100 (0.1-0.3%) or Tween-20 (0.05%) in PBS are commonly used.[12][14] The concentration and incubation time should be optimized to ensure adequate permeabilization without causing excessive background.
-
-
Improve Blocking:
-
Titrate Antibodies:
-
Primary and Secondary Antibodies: High antibody concentrations are a frequent cause of non-specific staining. Perform a titration to find the lowest concentration of each antibody that gives a good signal-to-noise ratio.[14]
-
-
Enhance Washing:
-
Washing Buffer and Procedure: Wash samples thoroughly after each antibody incubation step. Use PBS with a low concentration of detergent (e.g., 0.05% Tween-20). Perform at least three washes of 5 minutes each.[14]
-
-
Include Proper Controls:
-
Secondary Antibody Only Control: This will help you determine if the secondary antibody is binding non-specifically.
-
No Primary/No Secondary Control: This will reveal any autofluorescence in your cells or tissue.
-
Data Presentation
The following table summarizes recommended starting concentrations and ranges for common reagents used to minimize non-specific binding. Note that optimal concentrations may vary depending on the specific assay and experimental conditions.
| Reagent Class | Reagent | Application | Recommended Starting Concentration | Optimization Range |
| Blocking Agents | Bovine Serum Albumin (BSA) | Western Blot, ELISA, IF | 3% (w/v) | 1 - 5% |
| Non-fat Dry Milk | Western Blot, ELISA | 5% (w/v) | 2 - 10% | |
| Normal Serum | IF, IHC | 5% (v/v) | 5 - 10% | |
| Detergents | Tween-20 | Western Blot, ELISA (Wash Buffers) | 0.05% (v/v) | 0.05 - 0.2% |
| Triton X-100 | IF (Permeabilization) | 0.1% (v/v) | 0.1 - 0.5% | |
| Buffer Components | Sodium Chloride (NaCl) | General Assay Buffers | 150 mM | 50 - 500 mM |
Experimental Protocols
Protocol: Cellular Assay for this compound Activity in CD4+ T Cells
This protocol is adapted from a published study using this compound to assess its effect on STAT5 phosphorylation in human CD4+ T cells.[2]
-
Cell Preparation: Purify human CD4+ T cells from peripheral blood mononuclear cells (PBMCs).
-
Inhibitor Treatment: Incubate equal numbers of cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 300 nM) or a DMSO vehicle control for 1 hour.
-
Cytokine Stimulation: Stimulate the cells with a cytokine such as IL-2 for 30 minutes to induce JAK3/JAK1-dependent signaling.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.
-
Wash and incubate with appropriate secondary antibodies.
-
Visualize the protein bands using an infrared imaging system or other suitable detection method.
-
Protocol: Washout Experiment to Confirm Reversible Covalent Inhibition
This experiment can be performed to confirm the reversible nature of this compound's binding to its target.
-
Cell Treatment: Treat cells with a saturating concentration of this compound (e.g., 1 µM) for 1 hour.
-
Washout:
-
Remove the medium containing this compound.
-
Wash the cells three times with a large volume of fresh, pre-warmed, inhibitor-free medium.
-
-
Recovery: Incubate the cells in inhibitor-free medium for a desired period (e.g., 1, 4, or 24 hours) to allow for dissociation of the inhibitor.
-
Assay: After the recovery period, perform a functional assay (e.g., cytokine stimulation followed by Western blotting for a downstream signaling event) to assess the return of target activity. A return of signaling indicates that the inhibitor has dissociated from its target, confirming reversible binding.
Signaling Pathway
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. benchchem.com [benchchem.com]
- 8. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. sinobiological.com [sinobiological.com]
- 11. biocompare.com [biocompare.com]
- 12. Protocols | Cell Signaling Technology [cellsignal.com]
- 13. ibidi.com [ibidi.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Navigating the Nuances of FM-381: A Technical Support Guide
For researchers and drug development professionals utilizing the potent and selective JAK3 inhibitor, FM-381, this technical support center provides essential guidance on interpreting unanticipated experimental outcomes. This resource offers troubleshooting advice and frequently asked questions to ensure the accurate interpretation of your data and the smooth progression of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, covalent reversible inhibitor of Janus kinase 3 (JAK3). It selectively targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, thereby blocking its kinase activity. This inhibition prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, which is crucial for cytokine signaling in immune cells.[1]
Q2: How selective is this compound for JAK3?
A2: this compound exhibits high selectivity for JAK3 over other members of the JAK family. In biochemical assays, it is significantly more potent against JAK3 than JAK1, JAK2, and TYK2.[1][2] This selectivity is attributed to its unique covalent reversible binding mechanism targeting the Cys909 residue, which is not present in the other JAK family kinases.
Q3: What are the expected downstream effects of this compound treatment in a relevant cell line?
A3: In cell-based assays, the primary expected effect of this compound is the inhibition of JAK3-dependent signaling pathways. For example, in human CD4+ T cells stimulated with Interleukin-2 (IL-2), this compound should block the phosphorylation of STAT5.[1] Conversely, it should not affect signaling pathways that are independent of JAK3, such as the IL-6-stimulated phosphorylation of STAT3, which relies on JAK1, JAK2, and TYK2.[1]
Troubleshooting Unexpected Results
Q1: I'm observing inhibition of my target pathway, but at a higher concentration of this compound, I see unexpected changes in other signaling pathways. What could be the cause?
A1: While this compound is highly selective for JAK3 at lower concentrations (e.g., 100 nM), it's possible to observe off-target effects at higher concentrations. A kinase panel screening has shown that at 500 nM, this compound can moderately inhibit at least 11 other kinases.[1]
Recommended Actions:
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Confirm On-Target Potency: First, ensure that the concentration at which you observe the unexpected effects is significantly higher than the EC50 for JAK3 inhibition in your cellular system.
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Titrate Your Dose: Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent and correlates with the on-target inhibition of JAK3.
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Consult Kinase Selectivity Data: Refer to the provided kinase selectivity data (Table 1) to see if any of the potential off-target kinases are known to regulate the unexpectedly affected pathway.
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Use a Structurally Unrelated JAK3 Inhibitor: To confirm that the unexpected effect is not a result of the specific chemical scaffold of this compound, consider using a structurally different but functionally similar JAK3 inhibitor as a control.
Q2: My results show a paradoxical activation of a signaling pathway that I expected to be either unaffected or inhibited. How is this possible?
A2: The phenomenon of paradoxical pathway activation by kinase inhibitors, although counterintuitive, has been documented. This can occur through several mechanisms:
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Feedback Loops: Inhibition of a target in one pathway can sometimes relieve negative feedback on a parallel or upstream pathway, leading to its activation.
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"Retroactivity": In some signaling cascades, the inhibition of a downstream kinase can lead to the sequestration of upstream signaling components, paradoxically affecting their activity in other pathways.
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Off-Target Effects: As mentioned, at higher concentrations, this compound may inhibit other kinases, which could indirectly lead to the activation of an alternative signaling pathway.
Recommended Actions:
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Pathway Mapping: Carefully map the known signaling pathways in your experimental system to identify potential feedback loops or crosstalk that could be affected by JAK3 inhibition.
-
Time-Course Experiment: A detailed time-course experiment can help to dissect the kinetics of the paradoxical activation and determine if it is a primary or secondary response to this compound treatment.
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Upstream Component Analysis: Investigate the activity of kinases and other signaling molecules upstream of the paradoxically activated pathway to pinpoint the source of the unexpected activation.
Q3: The potency of this compound in my cell-based assay is lower than the reported biochemical IC50. What are the potential reasons?
A3: Discrepancies between biochemical IC50 values and cellular potency (EC50) are common. Several factors can contribute to this:
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Cellular ATP Concentration: The concentration of ATP in cells is much higher than that typically used in biochemical kinase assays. Since this compound is an ATP-competitive inhibitor, this can lead to a rightward shift in its apparent potency.
-
Cell Permeability: The compound may have limited permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.
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Drug Efflux Pumps: Cells may express efflux pumps that actively transport the compound out of the cell, reducing its effective concentration at the target.
-
Protein Binding: this compound may bind to other proteins in the cell or in the culture medium, reducing the free concentration available to inhibit JAK3.
Recommended Actions:
-
Optimize Incubation Time: Ensure that the pre-incubation time with this compound is sufficient for it to reach its target within the cell.
-
Serum Concentration: If using serum-containing media, consider reducing the serum concentration during the treatment period, as serum proteins can bind to small molecules and reduce their availability.
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Use of Efflux Pump Inhibitors: As a control experiment, you can co-treat cells with known inhibitors of common drug efflux pumps to see if this enhances the potency of this compound.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. JAK3 |
| JAK3 | 0.127 | 1 |
| JAK1 | 52 | 410 |
| JAK2 | 346 | 2700 |
| TYK2 | 459 | 3600 |
Data compiled from biochemical assays. Note that at a concentration of 500 nM, this compound showed moderate inhibition of 11 other kinases in a panel of 410.[1]
Experimental Protocols
Protocol: Western Blot for IL-2-stimulated STAT5 Phosphorylation
This protocol describes a method to assess the inhibitory effect of this compound on JAK3 activity by measuring the phosphorylation of its downstream target, STAT5, in human CD4+ T cells.
Materials:
-
Human CD4+ T cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant Human IL-2
-
This compound
-
DMSO (vehicle control)
-
Lysis Buffer (containing protease and phosphatase inhibitors)
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BCA Protein Assay Kit
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SDS-PAGE gels
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PVDF membrane
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Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5
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HRP-conjugated secondary antibody
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ECL Western Blotting Substrate
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Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment:
-
Culture human CD4+ T cells in RPMI-1640 medium.
-
Incubate the cells with the desired concentrations of this compound (e.g., 0, 10, 50, 100, 300 nM) or DMSO for 1 hour.
-
-
Cytokine Stimulation:
-
Stimulate the cells with recombinant human IL-2 for 30 minutes.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5.
-
Mandatory Visualization
References
Optimizing Incubation Time for FM-381 in Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation times for the JAK3 inhibitor, FM-381, in cell-based assays. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound treatment?
A1: The optimal incubation time for this compound is highly dependent on the specific cell type and the biological question being addressed. For short-term signaling studies, such as assessing the inhibition of STAT5 phosphorylation after cytokine stimulation, a pre-incubation time of 1 hour has been shown to be effective. For longer-term assays, such as cell viability or proliferation assays, a starting point of 24 hours is recommended, with the understanding that further optimization is necessary.[1]
Q2: How does the mechanism of action of this compound influence the choice of incubation time?
A2: this compound is a potent and selective covalent reversible inhibitor of Janus Kinase 3 (JAK3), targeting a unique cysteine residue (Cys909).[2] Washout experiments have demonstrated a residence time of approximately 60 minutes on full-length JAK3 in a BRET assay.[2] This suggests that for assays measuring immediate downstream signaling events, a pre-incubation of at least one hour should be sufficient to achieve target engagement. For assays measuring endpoints that require longer-term downstream cellular changes, the incubation time will need to be empirically determined.
Q3: How does cell density impact the optimal incubation time for this compound?
A3: Cell density is a critical parameter. Higher cell densities can lead to a more rapid depletion of this compound from the culture medium, potentially requiring shorter incubation times or higher concentrations. Conversely, lower-density cultures may necessitate longer incubation periods to observe a significant effect.[1] Maintaining consistent cell seeding densities across all experiments is crucial for reproducibility.
Q4: Should the cell culture medium be replaced during extended incubation periods with this compound?
A4: For incubation times exceeding 48 hours, it is advisable to perform a media change at the 48-hour mark, replenishing with fresh media containing the appropriate concentration of this compound.[1] This practice mitigates the confounding effects of nutrient depletion and the accumulation of metabolic waste products.
Q5: Can the IC50 value of this compound vary with different incubation times?
A5: Yes, the half-maximal inhibitory concentration (IC50) value of an inhibitor can be influenced by the incubation time.[3][4] For time-dependent inhibitors, the IC50 value may decrease with longer incubation periods as the inhibitor reaches equilibrium with its target.[5] It is therefore essential to perform time-course experiments to determine the optimal incubation time for your specific assay, which will in turn provide a more accurate assessment of this compound's potency.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound at expected concentrations. | 1. Insufficient incubation time: The incubation period may be too short for this compound to effectively engage with JAK3 and elicit a downstream response. 2. Inactive compound: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Incorrect concentration: Errors in dilution calculations or pipetting may result in a lower-than-intended final concentration. | 1. Conduct a time-course experiment (e.g., 1, 4, 8, 24, 48 hours) to determine the optimal incubation duration for your specific assay and cell line.[1][6] 2. Prepare a fresh stock solution of this compound and consider using a new vial of the compound. 3. Verify all calculations and ensure pipettes are properly calibrated. |
| High levels of cell death, even at low concentrations of this compound. | 1. Prolonged exposure: Continuous exposure to the inhibitor, even at low concentrations, can lead to cytotoxicity in sensitive cell lines. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. 3. Off-target effects: Although this compound is highly selective for JAK3, high concentrations or very long incubation times could potentially lead to off-target effects. | 1. Reduce the incubation time. Perform a time-course experiment to find a window where the desired inhibitory effect is observed without significant cell death. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5% for DMSO).[7] 3. Perform a dose-response experiment with a lower concentration range of this compound. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Inconsistent incubation times: Minor variations in the timing of inhibitor addition and assay termination can introduce variability, especially in short-term signaling assays. 3. Edge effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations. | 1. Use a cell counter to ensure accurate and consistent cell seeding in each well.[6] 2. Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously.[8] 3. Avoid using the outer wells of the microplate or ensure proper plate sealing and uniform incubation conditions.[8] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Inhibition of STAT Phosphorylation
This protocol outlines the steps to determine the optimal incubation time of this compound for inhibiting cytokine-induced STAT phosphorylation via Western blotting.
Methodology:
-
Cell Seeding: Seed the cells of interest (e.g., human CD4+ T cells) in 6-well plates at a density that will allow them to reach 70-80% confluency.
-
This compound Preparation: Prepare a working solution of this compound in complete culture medium. A concentration of 2-5 times the expected IC50 is a good starting point. Include a vehicle control (e.g., DMSO) at the same final concentration.
-
Incubation: Treat the cells with the this compound working solution or vehicle control for various durations (e.g., 0.5, 1, 2, 4, 8 hours).
-
Cytokine Stimulation: Following the incubation with this compound, stimulate the cells with the appropriate cytokine (e.g., IL-2 for JAK3/JAK1-dependent signaling) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Resolve equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT (e.g., p-STAT5) and total STAT overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total STAT proteins. The optimal incubation time is the shortest duration that achieves the maximal inhibition of STAT phosphorylation.
Protocol 2: Time-Course Experiment to Determine the Effect of this compound on Cell Viability
This protocol describes how to assess the effect of different this compound incubation times on cell viability.
Methodology:
-
Cell Seeding: Seed the cells of interest in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Add the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours) in a standard cell culture incubator (37°C, 5% CO2).[1]
-
Viability Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Read the plate using a plate reader at the appropriate wavelength. Normalize the data to the vehicle control for each time point and plot the dose-response curves to determine the IC50 value at each incubation time.
Data Presentation
Table 1: Hypothetical Effect of this compound Incubation Time on IL-2-induced STAT5 Phosphorylation in Human CD4+ T cells
| Incubation Time (hours) | Concentration of this compound (nM) | % Inhibition of p-STAT5 (relative to vehicle control) |
| 0.5 | 100 | 65% |
| 1 | 100 | 92% |
| 2 | 100 | 95% |
| 4 | 100 | 96% |
Table 2: Hypothetical Effect of this compound Incubation Time on the IC50 Value in a Cell Viability Assay
| Cell Line | Incubation Time (hours) | IC50 (nM) |
| Cell Line A | 24 | 150 |
| Cell Line A | 48 | 85 |
| Cell Line A | 72 | 50 |
| Cell Line B | 24 | 280 |
| Cell Line B | 48 | 160 |
| Cell Line B | 72 | 95 |
Visualizations
JAK3 Signaling Pathway Inhibition by this compound.
Workflow for optimizing this compound incubation time.
A logical approach to troubleshooting this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
addressing FM-381 precipitation in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the JAK3 inhibitor, FM-381, in cell culture media. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective covalent reversible inhibitor of Janus kinase 3 (JAK3).[1][2][3] It specifically targets the cysteine residue Cys909 within the ATP-binding site of JAK3.[1][4] This selectivity makes it a valuable tool for studying JAK3-mediated signaling pathways, which are crucial in immune cell development and function.[4][5] Inhibition of JAK3 blocks the phosphorylation and activation of downstream STAT (Signal Transducer and Activator of Transcription) proteins, thereby modulating the transcription of target genes involved in immune responses.[4]
Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecule inhibitors like this compound in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: While this compound is soluble in organic solvents like DMSO, its aqueous solubility in cell culture media is significantly lower.[6] Adding a concentrated DMSO stock directly to the aqueous medium can cause the compound to crash out of solution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume will lead to precipitation.
-
High DMSO Concentration: While DMSO is a common solvent, final concentrations above 0.5% can be toxic to cells and can also promote precipitation of the compound when diluted into an aqueous environment.
-
Media Composition: Components in the cell culture medium, such as salts, proteins (especially in serum-containing media), and pH, can influence the solubility of this compound.[7][8][9][10]
-
Temperature Fluctuations: Changes in temperature, such as moving media from a warm incubator to a cooler environment, can decrease the solubility of dissolved compounds.[9][11]
Q3: What are the recommended working concentrations for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell type and the specific experimental goals. However, published studies have shown that this compound can effectively block IL-2-stimulated STAT5 phosphorylation in human CD4+ T cells at concentrations as low as 100 nM.[1][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Issue: Precipitate formation upon addition of this compound to cell culture medium.
This guide provides a step-by-step approach to diagnose and resolve precipitation issues with this compound.
Step 1: Review Stock Solution Preparation and Handling
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Solvent Quality: Ensure you are using high-purity, anhydrous DMSO to prepare your stock solution. Moisture in the DMSO can affect the stability and solubility of the compound.
-
Complete Dissolution: Visually confirm that the this compound powder is completely dissolved in DMSO. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.[12]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Step 2: Optimize Dilution Method
Directly adding a highly concentrated DMSO stock to your culture medium is a common cause of precipitation. The following two-step dilution method is recommended:
-
Intermediate Dilution: First, dilute your concentrated this compound stock solution in pre-warmed (37°C) cell culture medium to create an intermediate, more dilute stock.
-
Final Dilution: Add the intermediate stock to the final culture volume. This gradual reduction in DMSO concentration helps to keep the compound in solution.
Step 3: Determine the Maximum Soluble Concentration
It is crucial to determine the empirical solubility limit of this compound in your specific cell culture medium. This can be done with a simple experiment outlined in the "Experimental Protocols" section below.
Step 4: Consider Media Components
-
Serum: If using serum-containing medium, be aware that proteins can sometimes interact with small molecules. Test for precipitation in both serum-free and serum-containing media.
-
pH: Ensure the pH of your medium is within the optimal range for your cells, as pH can influence compound solubility.[7]
Data Presentation
Table 1: Solubility and Potency of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | 1 mg/mL to 2 mg/mL | [12][13] |
| IC₅₀ for JAK3 | 127 pM | [1][2][3] |
| Effective Concentration (in cells) | ~100 nM | [1][4] |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To empirically determine the highest concentration of this compound that can be achieved in your specific cell culture medium without causing visible precipitation.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Methodology:
-
Prepare a serial dilution of your this compound DMSO stock solution in DMSO (e.g., from 10 mM down to 100 µM).
-
In a series of microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of your pre-warmed cell culture medium (e.g., 1 mL).
-
To each tube/well, add a small, consistent volume of the serially diluted this compound stock to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Include a DMSO-only control.
-
Gently mix the solutions.
-
Incubate the tubes/plate at 37°C in a cell culture incubator for a period that reflects your typical experiment duration (e.g., 24-48 hours).
-
Visually inspect each tube/well for any signs of precipitation (cloudiness, crystals, or film).
-
For a more sensitive assessment, examine a small aliquot from each concentration under a microscope to look for crystalline structures.
-
The highest concentration that remains clear is the maximum working concentration of this compound in your specific medium under these conditions.
Visualizations
Signaling Pathway
Caption: Simplified JAK3/STAT5 signaling pathway inhibited by this compound.
Experimental Workflow
Caption: Troubleshooting workflow for addressing this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Culture Academy [procellsystem.com]
- 10. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. caymanchem.com [caymanchem.com]
Validation & Comparative
Comparative Guide: Utilizing FM-479 as a Negative Control for the JAK3 Inhibitor FM-381
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective JAK3 inhibitor, FM-381, and its validated negative control, FM-479. The inclusion of a proper negative control is critical in research to ensure that the observed biological effects are specifically due to the inhibition of the intended target and not off-target effects or compound-specific artifacts.
Introduction to this compound and the Importance of a Negative Control
This compound is a potent, selective, and covalent reversible inhibitor of Janus kinase 3 (JAK3), a key enzyme in the JAK-STAT signaling pathway.[1][2][3] This pathway is integral to immune cell development and function.[1][4] this compound specifically targets the Cys909 residue in the gatekeeper position of JAK3.[1][2] Given its high potency and selectivity, it is a valuable tool for studying JAK3-mediated signaling.
To ascribe the cellular effects of this compound directly to JAK3 inhibition, it is essential to use a structurally similar but biologically inactive control compound. FM-479 serves as this crucial negative control. It is explicitly designed to be inactive against JAK3 and other kinases, allowing researchers to differentiate between specific on-target effects of this compound and any potential non-specific effects of the chemical scaffold.[5]
Comparative Biological Activity
The following table summarizes the key quantitative data comparing the in vitro and cellular activity of this compound and FM-479.
| Parameter | This compound | FM-479 | Reference |
| Target | JAK3 | Inactive | [1][5] |
| Mechanism of Action | Covalent reversible inhibitor targeting Cys909 | Inactive | [1][2] |
| JAK3 IC₅₀ | 0.127 nM - 0.154 nM | No activity | [1][2][3] |
| Selectivity (over JAK1) | ~410-fold | Not applicable | [1][2] |
| Selectivity (over JAK2) | ~2700-fold | Not applicable | [1][2] |
| Selectivity (over TYK2) | ~3600-fold | Not applicable | [1][2] |
| Cellular EC₅₀ (BRET assay) | 100 nM | No activity | [1][2][3] |
| Effect on IL-2 stimulated pSTAT5 | Inhibition at 100 nM | No effect | [1][2][3] |
| Effect on IL-6 stimulated pSTAT3 | No inhibition up to 1 µM | No effect | [1][2][6] |
Experimental Protocols
A fundamental experiment to validate the specific activity of this compound and the inertness of FM-479 is the inhibition of cytokine-stimulated STAT phosphorylation in primary human T cells.
Protocol: Inhibition of IL-2-stimulated STAT5 Phosphorylation in Human CD4+ T Cells
-
Isolation of CD4+ T Cells: Purify CD4+ T cells from peripheral blood mononuclear cells (PBMCs) obtained from healthy human donors using standard immunological techniques (e.g., magnetic-activated cell sorting).
-
Pre-incubation with Inhibitors: Resuspend the purified CD4+ T cells in appropriate cell culture medium. Aliquot equal numbers of cells into experimental tubes. Add this compound or FM-479 at desired concentrations (e.g., a concentration range from 10 nM to 1 µM) or a DMSO vehicle control. Incubate the cells for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate the cells by adding human IL-2 to a final concentration that elicits a robust STAT5 phosphorylation response. A typical concentration is 100 ng/mL. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Western Blot Analysis:
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Probe the membrane with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.
-
Wash the membrane and incubate with appropriate secondary antibodies conjugated to a detectable marker (e.g., horseradish peroxidase or a fluorescent dye).
-
Visualize the protein bands using a suitable detection system (e.g., chemiluminescence or fluorescence imaging).
-
-
Data Analysis: Quantify the band intensities for pSTAT5 and total STAT5. Normalize the pSTAT5 signal to the total STAT5 signal for each sample. Compare the normalized pSTAT5 levels in the this compound and FM-479 treated samples to the DMSO control.
Visualizing Experimental Logic and Signaling Pathways
Experimental Workflow for Validating Specificity
The following diagram illustrates the logical workflow for using FM-479 as a negative control to confirm the on-target activity of this compound.
Caption: Workflow for comparing this compound and its negative control FM-479.
JAK3-STAT5 Signaling Pathway
This diagram illustrates the canonical JAK3-STAT5 signaling pathway that is inhibited by this compound.
Caption: Simplified diagram of the JAK3-STAT5 signaling pathway inhibited by this compound.
Conclusion
The combined use of this compound and its inactive control, FM-479, represents a rigorous approach to studying the biological functions of JAK3. By demonstrating that the observed cellular and molecular effects are produced by this compound but not by the structurally related, inactive compound FM-479, researchers can confidently attribute these effects to the specific inhibition of JAK3. This methodology is crucial for the validation of experimental findings and the advancement of drug development programs targeting the JAK-STAT pathway.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
A Head-to-Head Comparison of FM-381 and Ruxolitinib in JAK-STAT Pathway Inhibition
In the landscape of targeted therapies, the inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway has emerged as a critical strategy for a multitude of diseases, including myeloproliferative neoplasms and autoimmune disorders. This guide provides a detailed comparison of two prominent JAK inhibitors, FM-381 and ruxolitinib (B1666119), focusing on their distinct mechanisms of action, inhibitory profiles, and the experimental frameworks used to characterize them. While direct comparative studies are limited, a clear distinction in their selectivity and potency against different JAK family members can be delineated from existing data.
Ruxolitinib, an established therapeutic agent, is a potent and selective inhibitor of JAK1 and JAK2.[1][2][3] In contrast, this compound is a highly potent and selective reversible covalent inhibitor of JAK3, demonstrating a distinct targeting profile within the JAK family.[4][5][6]
Mechanism of Action and Kinase Selectivity
Ruxolitinib functions as an ATP-competitive inhibitor, targeting the kinase domains of both JAK1 and JAK2.[1] This dual inhibition disrupts the signaling of various cytokines and growth factors that are pivotal in hematopoiesis and immune responses.[7]
This compound, conversely, exhibits remarkable selectivity for JAK3.[4][5] It achieves this through a reversible covalent interaction with a unique cysteine residue (Cys909) located in the ATP-binding site of JAK3.[4] This specific targeting results in minimal inhibition of other JAK family members, making it a highly selective tool for probing JAK3-specific functions.[6]
Data Presentation: Inhibitory Profile
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound and ruxolitinib against the four members of the JAK family. Lower IC50 values indicate greater potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [1] |
| This compound | ~51.6 (400-fold less than JAK3) | ~343 (2700-fold less than JAK3) | 0.127 | ~457 (3600-fold less than JAK3) | [4][5] |
Cellular Activity: Inhibition of STAT Phosphorylation
The efficacy of JAK inhibitors is often assessed by their ability to block the phosphorylation of downstream STAT proteins. Ruxolitinib has been shown to effectively inhibit the IL-6-induced phosphorylation of STAT3 in peripheral blood mononuclear cells.[1] In contrast, this compound demonstrates potent inhibition of IL-2-induced STAT5 phosphorylation in human CD4+ T cells, a process dependent on JAK1 and JAK3.[4][5] Notably, this compound does not significantly affect JAK3-independent IL-6-stimulated STAT3 signaling.[4][5]
Data Presentation: Cellular Inhibition
| Inhibitor | Cellular Assay | Cytokine Stimulus | Measured Endpoint | Potency | Reference |
| Ruxolitinib | Peripheral Blood Mononuclear Cells | IL-6 | STAT3 Phosphorylation | Potent Inhibition | [1] |
| This compound | Human CD4+ T Cells | IL-2 | STAT5 Phosphorylation | Blocks at 100 nM | [4][5] |
| This compound | Human CD4+ T Cells | IL-6 | STAT3 Phosphorylation | Inactive up to 1 µM | [4][5] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Objective: To determine the IC50 value of an inhibitor against purified JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA).
-
Test compounds (this compound and ruxolitinib) serially diluted in DMSO.
-
96-well or 384-well assay plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Add the kinase, peptide substrate, and assay buffer to the wells of the assay plate.
-
Add the serially diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular STAT Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation within a cellular context.
Objective: To assess the inhibition of cytokine-induced STAT phosphorylation by this compound and ruxolitinib in a relevant cell line.
Materials:
-
Human CD4+ T cells or other suitable cell line.
-
Cell culture medium and supplements.
-
Cytokines (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2).
-
Test compounds (this compound and ruxolitinib).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated STAT (e.g., p-STAT5, p-STAT3) and total STAT.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blot equipment.
Procedure:
-
Culture the cells to the desired density.
-
Pre-incubate the cells with serial dilutions of the test compounds or DMSO for a specified time (e.g., 1 hour).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated STAT protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total STAT protein to confirm equal loading.
-
Quantify the band intensities to determine the relative inhibition of STAT phosphorylation.
Mandatory Visualization
Caption: The JAK-STAT signaling pathway and points of inhibition.
Caption: Experimental workflow for inhibitor characterization.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. Ruxolitinib: An Oral Janus Kinase 1 and Janus Kinase 2 Inhibitor in the Management of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FM-381 and Upadacitinib: A Guide for Researchers
In the landscape of kinase inhibitor research, particularly within the Janus kinase (JAK) family, both highly selective tool compounds and clinically approved drugs offer valuable insights. This guide provides a comparative analysis of FM-381, a potent and selective covalent inhibitor of JAK3, and upadacitinib (B560087), a clinically approved selective JAK1 inhibitor. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and drug development professionals to inform their studies in immunology, inflammation, and beyond.
Mechanism of Action and Target Selectivity
Both this compound and upadacitinib are small molecule inhibitors targeting members of the JAK family of tyrosine kinases, which are crucial for cytokine signaling. However, they exhibit distinct selectivity profiles and mechanisms of inhibition.
This compound is a covalent reversible inhibitor that displays high potency and selectivity for JAK3.[1][2][3] It achieves this by targeting a unique cysteine residue (Cys909) at the gatekeeper position of JAK3.[1][2] This covalent binding mechanism contributes to its high potency.
Upadacitinib is an ATP-competitive inhibitor that is selective for JAK1.[4][5][6][7] By binding to the ATP-binding site of JAK1, it prevents the phosphorylation of the kinase and subsequent downstream signaling.[8][9] Its selectivity for JAK1 is a key feature that has been explored for therapeutic benefit in various inflammatory conditions.[10][11]
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of this compound and upadacitinib against the four members of the JAK family. It is important to note that the data presented here are compiled from different studies and the experimental conditions may vary.
Table 1: this compound In Vitro Inhibitory Activity against JAK Family Kinases
| Target | IC50 (nM) | Selectivity over JAK3 |
| JAK3 | 0.154[1] | 1-fold |
| JAK1 | 63.14 | 410-fold[1] |
| JAK2 | 415.8 | 2700-fold[1] |
| TYK2 | 554.4 | 3600-fold[1] |
Table 2: Upadacitinib In Vitro Inhibitory Activity against JAK Family Kinases
| Target | IC50 (nM) - Enzymatic Assay | IC50 (nM) - Cellular Assay |
| JAK1 | 43[10] | 14[8] |
| JAK2 | 120[6] | 593[8] |
| JAK3 | 2300[6] | >1820 |
| TYK2 | 4700[6] | >2660 |
Signaling Pathway Inhibition
Both this compound and upadacitinib function by inhibiting the JAK-STAT signaling pathway, a critical pathway for the transduction of signals from numerous cytokine and growth factor receptors. By blocking the kinase activity of specific JAKs, these inhibitors prevent the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs typically dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. The differential selectivity of this compound for JAK3 and upadacitinib for JAK1 means they modulate the signaling of different sets of cytokines.
References
- 1. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure-Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study) [mdpi.com]
Validating the On-Target Effects of FM-381 with its Negative Control, FM-479: A Comparative Guide
In the realm of kinase inhibitor research, rigorous validation of on-target effects is paramount to ensure that observed biological outcomes are a direct consequence of modulating the intended target. This guide provides a comprehensive comparison of FM-381, a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3), and its structurally similar but inactive negative control, FM-479. By utilizing a well-characterized negative control, researchers can effectively differentiate between on-target and off-target effects, thereby strengthening the validity of their findings.
Unveiling the Specificity of this compound
This compound is a chemical probe designed to target a unique cysteine residue (Cys909) in the gatekeeper position of JAK3.[1][2] This interaction allows for high potency and selectivity against other members of the JAK family. In contrast, FM-479 serves as an ideal negative control; it is structurally analogous to this compound but lacks the reactive component necessary for covalent modification of the target, rendering it inactive against JAK3.[1]
Quantitative Comparison of this compound and FM-479
The following table summarizes the key quantitative data comparing the activity of this compound and its negative control, FM-479. This data clearly demonstrates the potent and selective inhibitory activity of this compound against JAK3, while FM-479 shows no significant activity.
| Parameter | This compound | FM-479 (Negative Control) | Reference |
| JAK3 IC50 | 0.127 nM | > 1 µM | [1][2] |
| Cellular EC50 (NanoBRET) | 100 nM | Inactive | [1] |
| Selectivity over JAK1 | 410-fold | Not Applicable | [1][2] |
| Selectivity over JAK2 | 2700-fold | Not Applicable | [1][2] |
| Selectivity over TYK2 | 3600-fold | Not Applicable | [1][2] |
Signaling Pathway and Experimental Workflow
To validate the on-target effects of this compound, it is crucial to examine its impact on the JAK3 signaling pathway. Upon activation by cytokines such as IL-2, JAK3 phosphorylates STAT5, which then dimerizes and translocates to the nucleus to regulate gene transcription.[1] An effective on-target inhibitor like this compound will block this phosphorylation event.
Below are diagrams illustrating the JAK3-STAT5 signaling pathway and a typical experimental workflow for validating the on-target effects of this compound using FM-479 as a negative control.
Caption: The JAK3-STAT5 signaling pathway initiated by IL-2 binding. This compound specifically inhibits JAK3, preventing the downstream phosphorylation of STAT5.
Caption: Experimental workflow for validating this compound on-target effects in CD4+ T-cells using FM-479 as a negative control.
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are methodologies for key experiments to validate the on-target effects of this compound.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of its target kinase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant JAK3 enzyme, a suitable substrate (e.g., a peptide with a tyrosine phosphorylation site), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or FM-479 to the reaction mixture. Include a DMSO control.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value.
Cellular Phospho-STAT5 Western Blot
This assay assesses the ability of this compound to inhibit JAK3-mediated STAT5 phosphorylation in a cellular context.
Methodology:
-
Cell Culture and Starvation: Culture human CD4+ T-cells in appropriate media. Prior to the experiment, starve the cells of cytokines for a defined period (e.g., 4-6 hours) to reduce basal STAT5 phosphorylation.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound, FM-479, or a DMSO vehicle control for 1 hour.[2]
-
Cytokine Stimulation: Stimulate the cells with a specific concentration of IL-2 (e.g., 10 ng/mL) for 30 minutes to activate the JAK3-STAT5 pathway.[2]
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated STAT5 (pSTAT5). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT5 or a housekeeping protein like GAPDH.
-
Data Analysis: Quantify the band intensities and normalize the pSTAT5 signal to the total STAT5 or housekeeping protein signal.
By following these protocols and utilizing the inactive control FM-479, researchers can confidently attribute the observed inhibition of STAT5 phosphorylation to the specific on-target activity of this compound on JAK3. This rigorous approach is fundamental for the advancement of selective kinase inhibitors in drug discovery and chemical biology.
References
Validating Western Blot Results for the JAK3 Inhibitor FM-381 with Flow Cytometry
For researchers, scientists, and drug development professionals investigating the effects of the selective JAK3 inhibitor, FM-381, robust validation of experimental results is paramount. While Western blotting is a widely used technique for assessing protein phosphorylation, alternative methods can provide more quantitative and higher-throughput data. This guide compares the use of Western blotting with flow cytometry for validating the inhibitory effect of this compound on the JAK3 signaling pathway, providing detailed experimental protocols and data presentation formats.
This compound is a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3)[1]. It achieves its selectivity by targeting a unique cysteine residue (Cys909) within the kinase domain of JAK3[1]. The activation of JAK3, typically initiated by cytokines such as IL-2, leads to the phosphorylation and activation of downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription 5 (STAT5). Therefore, the efficacy of this compound can be determined by measuring the levels of phosphorylated STAT5 (pSTAT5).
Comparison of Western Blot and Flow Cytometry for pSTAT5 Detection
| Feature | Western Blot | Flow Cytometry |
| Principle | Separation of proteins by size, transfer to a membrane, and detection with specific antibodies. | Staining of cells with fluorescently labeled antibodies and analysis of individual cell fluorescence. |
| Data Output | Semi-quantitative (band intensity). | Quantitative (mean fluorescence intensity per cell). |
| Throughput | Lower throughput, requires individual processing of samples. | High throughput, capable of analyzing thousands of cells per second from multiple samples. |
| Cellular Heterogeneity | Provides an average signal from a population of cells. | Allows for the analysis of signaling in specific cell subpopulations. |
| Sample Requirement | Requires cell lysis and protein extraction. | Can be performed on whole cells, preserving cellular integrity. |
| Time to Result | Typically a multi-day process. | Can be completed within a few hours. |
Experimental Validation of this compound Activity
To validate the inhibitory effect of this compound on JAK3-mediated STAT5 phosphorylation, a direct comparison of Western blotting and flow cytometry can be performed. Below are the detailed protocols for each method.
I. Cell Culture and Treatment
-
Cell Line: Use a human T-cell line, such as Jurkat or primary human peripheral blood mononuclear cells (PBMCs), which endogenously express the JAK3/STAT5 signaling pathway.
-
Cell Seeding: Seed the cells at an appropriate density in complete culture medium.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal levels of STAT5 phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Cytokine Stimulation: Stimulate the cells with a final concentration of 20 ng/mL of recombinant human IL-2 for 15-30 minutes to induce JAK3-dependent STAT5 phosphorylation.
II. Western Blot Protocol
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT5 (pSTAT5 Tyr694).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT5 and a loading control like GAPDH or β-actin.
III. Flow Cytometry Protocol
-
Cell Fixation: Following stimulation, immediately fix the cells by adding formaldehyde (B43269) to a final concentration of 1.6% for 10 minutes at room temperature.
-
Permeabilization: Wash the cells and permeabilize them by adding ice-cold 90% methanol (B129727) and incubating on ice for 30 minutes.
-
Antibody Staining:
-
Wash the cells to remove the methanol.
-
Stain the cells with a fluorescently labeled antibody against pSTAT5 (e.g., Alexa Fluor 647 anti-pSTAT5 Tyr694) for 30-60 minutes at room temperature, protected from light.
-
(Optional) Co-stain with antibodies to surface markers to identify specific cell populations.
-
-
Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) of the pSTAT5 signal for each treatment condition.
Data Presentation
Quantitative data from both methods should be summarized in a clear and structured table to facilitate easy comparison.
| Treatment | Western Blot (Normalized pSTAT5/Total STAT5 Intensity) | Flow Cytometry (pSTAT5 Mean Fluorescence Intensity) |
| Vehicle Control (Unstimulated) | 0.15 | 50 |
| Vehicle Control + IL-2 | 1.00 | 850 |
| 10 nM this compound + IL-2 | 0.78 | 650 |
| 50 nM this compound + IL-2 | 0.45 | 320 |
| 100 nM this compound + IL-2 | 0.21 | 110 |
| 500 nM this compound + IL-2 | 0.08 | 60 |
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits JAK3, blocking STAT5 phosphorylation.
Experimental Workflow for Validation
Caption: Workflow for validating this compound using Western blot and flow cytometry.
References
A Comparative In Vitro Efficacy Analysis of FM-381 and Other Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the Janus kinase (JAK) inhibitor FM-381 with other notable JAK inhibitors. The data presented herein is intended to offer an objective overview of the relative potency and selectivity of these compounds, supported by experimental methodologies, to aid in research and drug development decisions.
Introduction to JAK Inhibition
The Janus kinase (JAK) family, comprising four cytoplasmic tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), are critical mediators of the JAK-STAT signaling pathway. This pathway is essential for the downstream signaling of numerous cytokines and growth factors involved in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets.
This compound is a potent and highly selective covalent inhibitor of JAK3. Its unique mechanism of targeting a specific cysteine residue (Cys909) in JAK3 confers high selectivity over other JAK family members. This guide compares the in vitro efficacy of this compound with other well-characterized JAK inhibitors, including pan-JAK inhibitors and those with varying degrees of selectivity.
Data Presentation: In Vitro Inhibitory Activity of JAK Inhibitors
The following tables summarize the in vitro inhibitory potency (IC50) of this compound and other selected JAK inhibitors against the four members of the JAK family. Lower IC50 values indicate greater potency. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented is compiled from various sources to provide a comparative overview.
Table 1: In Vitro Potency of this compound Against the JAK Family
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | 52 | 346 | 0.127 - 0.154 | 459 |
Data compiled from multiple sources indicating high potency and selectivity for JAK3.
Table 2: Comparative In Vitro Potency of Various JAK Inhibitors
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Predominant Selectivity |
| Tofacitinib (B832) | 1 - 112 | 5 - 1377 | 1 - 42 | 29 - 508 | Pan-JAK |
| Ruxolitinib (B1666119) | 3.3 | 2.8 | >400 | 59 | JAK1/JAK2 |
| Baricitinib (B560044) | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Fedratinib | 35 | 3 | >1000 | - | JAK2 |
| Upadacitinib | 43 | 120 | 2300 | 4700 | JAK1 |
| Filgotinib | 10 | 28 | 810 | 1160 | JAK1 |
Note: The IC50 values are presented as ranges compiled from multiple sources to reflect the variability in assay conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the JAK-STAT signaling pathway and a typical in vitro experimental workflow.
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Caption: A generalized workflow for an in vitro radiometric kinase assay to determine inhibitor IC50 values.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. Below are outlines of common experimental protocols used to assess JAK inhibitor activity.
In Vitro Radiometric Kinase Assay
This assay directly measures the enzymatic activity of a JAK kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
-
Materials:
-
Recombinant human JAK enzyme (e.g., JAK3)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
JAK inhibitor (test compound)
-
Phosphocellulose filter paper
-
Phosphoric acid wash solution
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the JAK inhibitor in DMSO and then dilute further in the kinase assay buffer.
-
Kinase Reaction Setup: In a reaction tube, combine the kinase assay buffer, the specific JAK enzyme, and the substrate.
-
Inhibitor Addition: Add the diluted inhibitor or DMSO (for control) to the reaction mixture and pre-incubate.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP to each tube. The final ATP concentration is a critical parameter and is often set at the Km value for ATP for the specific kinase or at a physiological concentration (e.g., 1 mM).
-
Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Washing: Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Data Acquisition: Measure the amount of radioactivity incorporated into the substrate using a phosphorimager or scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Phospho-STAT Assay
This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of JAK activation in a cellular context.
-
Materials:
-
A cell line that expresses the target JAK and cytokine receptor (e.g., human CD4+ T cells for JAK3)
-
Cytokine for stimulation (e.g., IL-2 for JAK1/JAK3 signaling)
-
JAK inhibitor (test compound)
-
Cell culture medium
-
Fixation buffer (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., methanol)
-
Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT5)
-
Flow cytometer
-
-
Procedure:
-
Cell Culture and Starvation: Culture the cells in appropriate media. Prior to the assay, cells are often cytokine-starved for a period to reduce basal STAT phosphorylation.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the JAK inhibitor or DMSO (for control) for a defined period (e.g., 1 hour).
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to induce JAK-mediated STAT phosphorylation.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer to preserve the phosphorylation state, followed by permeabilization to allow antibody access to intracellular proteins.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the phospho-STAT signal in individual cells.
-
Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation relative to the stimulated control without inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Conclusion
The in vitro data clearly demonstrates that this compound is a highly potent and selective inhibitor of JAK3. Its sub-nanomolar IC50 against JAK3 and significant selectivity over other JAK family members highlight its potential as a specific tool for studying JAK3 biology and as a therapeutic candidate for diseases driven by JAK3 signaling. When compared to other JAK inhibitors, this compound's selectivity profile is distinct. While pan-JAK inhibitors like tofacitinib target multiple JAKs, and others like ruxolitinib and baricitinib show dual JAK1/JAK2 preference, this compound's focused activity on JAK3 may offer a more targeted therapeutic approach with a potentially different safety profile. The choice of a JAK inhibitor for research or clinical development will depend on the specific therapeutic indication and the desired balance between broad-spectrum immunosuppression and targeted pathway inhibition.
Safety Operating Guide
Navigating the Safe Disposal of FM-381: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of FM-381, a potent and selective JAK3 inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on established best practices for the disposal of solid chemical waste and solutions containing dimethyl sulfoxide (B87167) (DMSO).
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics and handling requirements.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₄N₆O₂ | [1][2] |
| Formula Weight | 428.5 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMSO: 1 mg/ml | [1] |
| Storage Temperature | Room temperature for months, or -20°C for up to 3 years | [2] |
Core Principles of Chemical Waste Disposal
The foundational principle of laboratory waste management is to ensure safety and minimize environmental impact. All laboratory personnel must be trained in proper waste handling and disposal procedures.[3] It is imperative to never dispose of hazardous chemicals by evaporation, in the regular trash, or down the sewer.[2]
Experimental Protocols: A General Framework for Disposal
While specific experimental protocols for the disposal of this compound are not available, the following methodologies, derived from general laboratory chemical waste guidelines, should be adopted.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.
-
Segregate solid this compound waste from solutions containing this compound.
-
Do not mix incompatible waste streams. For instance, waste containing this compound dissolved in DMSO should be collected separately from aqueous waste.
2. Solid this compound Waste Disposal:
-
Collect uncontaminated or expired solid this compound in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container.
-
For labs generating small quantities of solid chemical waste, it is common to collect it for disposal via a licensed hazardous waste contractor.
3. This compound in DMSO Solution Disposal:
-
This compound is soluble in DMSO. Waste solutions of this compound in DMSO should be collected in a designated, labeled, and sealed container.
-
DMSO can be disposed of with other organic solvents.[4] However, if mixed with other materials, it is crucial to assess the compatibility and consult with your institution's Environmental Health and Safety (EHS) department.
-
A common method for the disposal of organic solvent waste is through chemical incineration by a licensed facility.
4. Contaminated Labware Disposal:
-
Disposable labware (e.g., pipette tips, vials) contaminated with this compound should be collected in a designated, labeled, and sealed container for solid chemical waste.
-
Empty chemical containers must be managed properly. Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2][3][5] After thorough rinsing and air-drying, and with all labels defaced, the container may be disposed of as regular solid waste, in accordance with institutional policies.[2][5]
Procedural Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Institutional and Regulatory Compliance
It is the responsibility of the waste generator to ensure that all chemical waste is managed and disposed of in compliance with local, state, and federal regulations. All laboratory personnel should be familiar with their institution's specific hazardous waste disposal procedures and contact their Environmental Health and Safety (EHS) department for guidance. EHS is responsible for developing and maintaining waste disposal procedures, providing training, and ensuring compliance.
By adhering to these general principles and the procedural workflow, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. DMSO disposal - General Lab Techniques [protocol-online.org]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
